molecular formula C12H15NO2 B1296430 Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 4620-34-2

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B1296430
CAS No.: 4620-34-2
M. Wt: 205.25 g/mol
InChI Key: VQCZFBAEEZXPBC-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZFBAEEZXPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320458
Record name ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4620-34-2
Record name 4620-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the core synthetic methodologies, presents quantitative data for reaction optimization, and provides detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The tetrahydroquinoline moiety is a privileged structure found in numerous pharmaceuticals and natural products. The controlled synthesis of this specific carboxylate derivative allows for further functionalization and the development of novel therapeutic agents. The primary and most effective route to this compound is through the catalytic hydrogenation of its aromatic precursor, ethyl 2-quinolinecarboxylate.

Core Synthetic Methodology: Catalytic Hydrogenation

The synthesis of this compound is most commonly achieved via the catalytic hydrogenation of ethyl 2-quinolinecarboxylate. This reaction involves the reduction of the quinoline ring system using molecular hydrogen in the presence of a metal catalyst.

A general workflow for this transformation is outlined below:

Synthesis_Workflow Start Start: Ethyl 2-quinolinecarboxylate Dissolution Dissolution in Solvent Start->Dissolution Catalyst Addition of Catalyst Dissolution->Catalyst Hydrogenation Hydrogenation Reaction (H2 pressure, Temperature) Catalyst->Hydrogenation Workup Reaction Work-up (Filtration, Extraction) Hydrogenation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Product: Ethyl 1,2,3,4-tetrahydro- quinoline-2-carboxylate Purification->Product

Figure 1: General workflow for the synthesis of this compound.

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency, selectivity, and yield.

Catalytic Systems

A variety of heterogeneous and homogeneous catalysts can be employed for the hydrogenation of quinolines.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, allowing for easy separation and recycling. Common examples include:

    • Palladium on Carbon (Pd/C)

    • Platinum(IV) oxide (PtO₂, Adam's catalyst)

    • Raney Nickel (Raney Ni)

    • Rhodium on Carbon (Rh/C)

    • Cobalt-based catalysts

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium and often offer higher selectivity and activity under milder conditions. Iridium and Rhodium-based complexes are particularly effective for the asymmetric hydrogenation of quinolines, which is crucial for the synthesis of chiral drug candidates.

Reaction Parameters

The optimization of reaction parameters is essential for achieving high yields and purity of the desired product.

ParameterTypical RangeRemarks
Catalyst Loading 1 - 10 mol%Higher loadings can increase reaction rates but also costs.
Solvent Ethanol, Methanol, Acetic Acid, Ethyl AcetateThe choice of solvent can affect catalyst activity and substrate solubility.
Temperature 25 - 100 °CHigher temperatures generally increase the reaction rate but may lead to side reactions.
Hydrogen Pressure 1 - 100 atmHigher pressures are often required for complete reduction of the aromatic ring.
Reaction Time 2 - 48 hoursMonitored by techniques such as TLC or LC-MS to determine completion.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on established procedures for the catalytic hydrogenation of quinoline derivatives.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a standard procedure using a widely available and cost-effective heterogeneous catalyst.

Materials:

  • Ethyl 2-quinolinecarboxylate

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve Ethyl 2-quinolinecarboxylate (1.0 eq) in ethanol to a concentration of 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Asymmetric Hydrogenation using a Chiral Iridium Catalyst

This protocol is designed for the enantioselective synthesis of this compound, which is crucial for the development of chiral pharmaceuticals.

Materials:

  • Ethyl 2-quinolinecarboxylate

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral phosphine ligand (e.g., (R)-MeO-BIPHEP)

  • Iodine (I₂)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • Schlenk line and glassware for air-sensitive reactions

  • High-pressure reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (e.g., 1 mol%) and the chiral phosphine ligand (e.g., 2.2 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. Iodine (e.g., 5 mol%) is then added, and the mixture is stirred for another 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate high-pressure reaction vessel, Ethyl 2-quinolinecarboxylate (1.0 eq) is dissolved in anhydrous toluene.

  • Hydrogenation: The prepared catalyst solution is transferred to the reaction vessel containing the substrate via cannula. The vessel is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours).

  • Work-up and Purification: After cooling and venting, the solvent is removed under reduced pressure. The residue is purified by flash chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by HPLC analysis on a chiral stationary phase.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of tetrahydroquinolines from quinolines, providing a basis for comparison of different catalytic systems.

Catalyst SystemSubstrateSolventTemp (°C)H₂ Pressure (atm)Time (h)Yield (%)Enantiomeric Excess (%)
10% Pd/C2-Substituted QuinolineEthanol501012>95N/A
Ru/CQuinolinesWater8050698N/A
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂2-AlkylquinolinesToluene60502495up to 96
Co@SiO₂QuinolinesMethanol1004016HighN/A
Raney NiQuinolinesWater1005024>90N/A

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

PropertyData
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.0-6.5 (m, 4H, Ar-H), ~4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), ~4.0 (br s, 1H, NH), ~3.8 (dd, 1H, CH-CO₂Et), ~2.9 (m, 2H, CH₂), ~2.2 (m, 2H, CH₂), ~1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~174 (C=O), ~144 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-C), ~117 (Ar-CH), ~114 (Ar-CH), ~61 (OCH₂CH₃), ~57 (CH-CO₂Et), ~42 (CH₂), ~27 (CH₂), ~14 (OCH₂CH₃)
Mass Spectrometry (ESI+) m/z 206.1176 [M+H]⁺

Note: The NMR data provided are estimated values based on the structure and may vary slightly depending on the solvent and experimental conditions.

Logical Relationships in Asymmetric Catalysis

The enantioselectivity in asymmetric hydrogenation is governed by the interaction between the substrate, the chiral catalyst, and the hydrogen source. The following diagram illustrates the key relationships in this process.

Asymmetric_Catalysis cluster_catalyst Chiral Catalyst Complex Catalyst Iridium Center + Chiral Ligand Intermediate Diastereomeric Transition States Catalyst->Intermediate Chiral Environment Substrate Ethyl 2-quinolinecarboxylate Substrate->Intermediate Coordination Hydrogen H₂ Hydrogen->Intermediate Hydride Transfer Product_S (S)-Product Intermediate->Product_S Lower Energy Pathway Product_R (R)-Product Intermediate->Product_R Higher Energy Pathway

Figure 2: Key interactions in asymmetric hydrogenation.

Conclusion

The synthesis of this compound is a well-established transformation that primarily relies on the catalytic hydrogenation of the corresponding quinoline precursor. This guide has provided a detailed overview of the synthetic methodologies, including practical experimental protocols and key reaction parameters. The choice of catalyst and reaction conditions can be tailored to achieve high yields and, in the case of asymmetric synthesis, high enantioselectivity. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Povarov Reaction for the Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Povarov reaction for the synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a key scaffold in medicinal chemistry. The document details the reaction mechanism, presents quantitative data from relevant studies, and offers a detailed experimental protocol. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows.

Introduction to the Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[1][2] It is formally classified as an aza-Diels-Alder reaction, involving a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is typically formed in situ from an aniline and an aldehyde.[3][4] The reaction is generally catalyzed by a Lewis acid or a Brønsted acid.[5]

This guide focuses on the three-component Povarov reaction between an aniline, ethyl glyoxylate (as the aldehyde component), and an electron-rich alkene to yield this compound. This particular heterocyclic structure is of significant interest in drug discovery due to the prevalence of the tetrahydroquinoline core in biologically active compounds.

Reaction Mechanism

The mechanism of the Povarov reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise pathway involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[5][6] The operative mechanism can be influenced by the specific substrates and catalysts employed.[1]

A generally accepted stepwise mechanism for the Lewis acid-catalyzed Povarov reaction to synthesize this compound is as follows:

  • Imine Formation: The reaction commences with the condensation of an aniline and ethyl glyoxylate to form an N-arylimine. This step is often facilitated by the Lewis acid catalyst, which activates the carbonyl group of the ethyl glyoxylate.

  • Lewis Acid Activation: The Lewis acid catalyst coordinates to the nitrogen atom of the imine, increasing its electrophilicity.

  • Nucleophilic Attack: The electron-rich alkene attacks the activated iminium ion in a Mannich-type reaction, forming a carbocationic intermediate.

  • Intramolecular Cyclization: The aromatic ring of the aniline derivative then attacks the carbocation in an intramolecular Friedel-Crafts-type reaction to form the six-membered ring of the tetrahydroquinoline system.

  • Deprotonation: A final deprotonation step regenerates the aromaticity of the aniline ring and yields the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for a Povarov reaction involving an aniline, ethyl glyoxylate, and a dienophile, based on a study utilizing norbornene as the alkene component.[1] While not the exact synthesis of the title compound with a simple alkene, it provides valuable insights into the reaction's efficiency.

EntryAnilineAldehydeDienophileCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (exo:endo)
1AnilineEthyl GlyoxylateNorborneneBF₃·OEt₂ (20)CH₂Cl₂1285>20:1
24-MethoxyanilineEthyl GlyoxylateNorborneneBF₃·OEt₂ (20)CH₂Cl₂1290>20:1
34-ChloroanilineEthyl GlyoxylateNorborneneBF₃·OEt₂ (20)CH₂Cl₂1278>20:1

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a substituted this compound derivative via a three-component Povarov reaction.

Note: The following protocol is adapted from the Lewis acid-catalyzed Povarov reaction of an aniline, ethyl glyoxylate, and norbornene, as a direct protocol for the synthesis with a simple enol ether was not available in the searched literature.[1] This serves as a representative procedure that can be optimized for different dienophiles.

4.1. Materials and Methods

  • Reactants:

    • Aniline (or substituted aniline)

    • Ethyl glyoxylate (typically as a 50% solution in toluene)

    • Dienophile (e.g., ethyl vinyl ether, 2,3-dihydrofuran, or other electron-rich alkene)

    • Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Apparatus:

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon inlet

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

4.2. Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 mmol, 1.0 equiv).

  • Dissolve the aniline in anhydrous dichloromethane (5 mL).

  • Add the ethyl glyoxylate solution (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst, BF₃·OEt₂ (0.2 mmol, 20 mol%), to the reaction mixture.

  • Stir the mixture at 0 °C for 15 minutes to facilitate the in situ formation of the N-arylimine.

  • Add the dienophile (e.g., ethyl vinyl ether) (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

4.3. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic and procedural aspects of the Povarov reaction.

Povarov_Mechanism cluster_0 Imine Formation cluster_1 Lewis Acid Activation cluster_2 Cycloaddition Cascade Aniline Aniline Imine N-Aryl Imine Aniline->Imine + EtGlyoxylate Ethyl Glyoxylate EtGlyoxylate->Imine + H₂O Imine_cat N-Aryl Imine ActivatedImine Activated Iminium Ion Imine_cat->ActivatedImine LewisAcid Lewis Acid (LA) LewisAcid->ActivatedImine ActivatedImine_cyc Activated Iminium Ion Intermediate Carbocation Intermediate ActivatedImine_cyc->Intermediate + Alkene Alkene (Dienophile) Alkene->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Povarov Reaction Mechanism.

Experimental_Workflow start Start reactants 1. Combine Aniline and Ethyl Glyoxylate in CH₂Cl₂ start->reactants cool 2. Cool to 0 °C reactants->cool catalyst 3. Add Lewis Acid Catalyst (BF₃·OEt₂) cool->catalyst imine_formation 4. Stir for 15 min (Imine Formation) catalyst->imine_formation dienophile 5. Add Dienophile (e.g., Ethyl Vinyl Ether) imine_formation->dienophile reaction 6. Warm to RT and Stir for 12 h dienophile->reaction quench 7. Quench with NaHCO₃ (aq) reaction->quench extract 8. Extract with CH₂Cl₂ quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify product Product: this compound purify->product

Caption: Experimental Workflow.

References

Asymmetric Synthesis of Chiral Ethyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral 1,2,3,4-tetrahydroquinolines, particularly those functionalized at the 2-position with a carboxylate group, represent a privileged scaffold in medicinal chemistry due to their presence in numerous biologically active molecules. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, with a focus on catalytic enantioselective methods.

Core Synthetic Strategies

The most prominent and effective method for the asymmetric synthesis of the target molecule is the aza-Diels-Alder reaction , also known as the Povarov reaction. This [4+2] cycloaddition typically involves the reaction of an in situ generated N-arylimine with an electron-rich alkene. For the synthesis of this compound, a three-component approach is often employed, utilizing an aniline, ethyl glyoxylate (as the source of the ester functionality), and an ethyl vinyl ether or a similar dienophile.

The key to achieving high enantioselectivity lies in the use of chiral catalysts. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) , have emerged as the catalysts of choice for this transformation.[1][2] These catalysts can activate the imine electrophile through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the cycloaddition.[1][2]

Catalytic Systems and Performance

Various chiral phosphoric acids, derived from scaffolds like BINOL and SPINOL, have been successfully applied to the asymmetric aza-Diels-Alder reaction. The steric and electronic properties of the catalyst's 3,3'-substituents play a crucial role in determining the yield and enantioselectivity of the reaction.

Catalyst TypeKey FeaturesTypical Yield (%)Typical Enantiomeric Excess (% ee)Reference
Chiral Phosphoric Acid (CPA) BINOL- or SPINOL-derived, acts as a Brønsted acid catalyst.70-9585-99[1][2]
Chiral Lewis Acids Metal complexes with chiral ligands (e.g., Cu(II), Sc(III)).60-9070-95
Organocatalysts Proline and its derivatives.50-8560-90

Experimental Protocols

Representative Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Three-Component Aza-Diels-Alder Reaction

This protocol is a generalized procedure based on methodologies reported in the literature for similar transformations.[1]

Materials:

  • Substituted aniline (1.0 mmol)

  • Ethyl glyoxylate (50% solution in toluene, 1.2 mmol)

  • Ethyl vinyl ether (3.0 mmol)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5.0 mL)

  • Molecular sieves (4 Å, 100 mg)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the chiral phosphoric acid catalyst and molecular sieves.

  • Add the substituted aniline to the tube.

  • Add anhydrous toluene via syringe and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the ethyl glyoxylate solution dropwise over 5 minutes.

  • Add the ethyl vinyl ether in one portion.

  • Stir the reaction mixture at the same temperature for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Reaction Mechanism and Stereochemical Control

The widely accepted mechanism for the CPA-catalyzed asymmetric Povarov reaction involves the formation of a chiral ion pair between the protonated imine and the chiral phosphate anion. This organized transition state assembly dictates the facial selectivity of the dienophile's approach to the imine, leading to the observed enantioselectivity.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Aniline Aniline ImineFormation Imine Formation Aniline->ImineFormation EthylGlyoxylate Ethyl Glyoxylate EthylGlyoxylate->ImineFormation EthylVinylEther Ethyl Vinyl Ether AzaDielsAlder [4+2] Cycloaddition (Aza-Diels-Alder) EthylVinylEther->AzaDielsAlder CPA Chiral Phosphoric Acid Protonation Protonation & Chiral Ion Pair Formation CPA->Protonation ImineFormation->Protonation N-Arylimine Protonation->AzaDielsAlder Activated Chiral Imine Complex Product Chiral Ethyl 1,2,3,4-tetrahydroquinoline- 2-carboxylate AzaDielsAlder->Product

Caption: Proposed mechanism for the CPA-catalyzed asymmetric Povarov reaction.

Experimental Workflow

The general workflow for developing and optimizing the asymmetric synthesis of the target compound is outlined below. This process involves catalyst screening, reaction condition optimization, and finally, scale-up and product characterization.

Experimental_Workflow Start Start: Define Target Molecule CatalystScreening Catalyst Screening (Different CPAs, Lewis Acids) Start->CatalystScreening ConditionOptimization Reaction Condition Optimization (Solvent, Temperature, Concentration) CatalystScreening->ConditionOptimization Identify Lead Catalyst SubstrateScope Substrate Scope Evaluation (Substituted Anilines) ConditionOptimization->SubstrateScope Optimized Conditions ScaleUp Gram-Scale Synthesis SubstrateScope->ScaleUp Demonstrate Generality Characterization Product Characterization (NMR, MS, Chiral HPLC) ScaleUp->Characterization End End: Enantiopure Product Characterization->End

Caption: A typical experimental workflow for asymmetric synthesis.

Conclusion

The asymmetric synthesis of this compound is a well-addressed challenge in organic synthesis, with the chiral Brønsted acid-catalyzed aza-Diels-Alder reaction standing out as a robust and highly effective strategy. The use of chiral phosphoric acids, in particular, allows for the production of the target molecule with excellent enantioselectivities under mild reaction conditions. This technical guide provides a foundational understanding for researchers and professionals in the field to develop and optimize synthetic routes to this important class of chiral heterocycles for applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific ester, this document also includes relevant data from its parent compound, 1,2,3,4-tetrahydroquinoline, to provide a broader context for its chemical behavior. This guide covers its physicochemical properties, spectral data, and common synthetic approaches. Furthermore, it delves into the biological significance of the tetrahydroquinoline scaffold, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The data presented is a combination of computed values for the target compound and experimental data for the related structure, 1,2,3,4-tetrahydroquinoline, to provide a comprehensive profile.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂--INVALID-LINK--[1]
Molecular Weight 205.25 g/mol --INVALID-LINK--[2]
CAS Number 4620-34-2--INVALID-LINK--[2]
Appearance Yellow liquid (for 1,2,3,4-tetrahydroquinoline)--INVALID-LINK--[3]
Boiling Point 249 °C (for 1,2,3,4-tetrahydroquinoline)--INVALID-LINK--[4]
Melting Point 15.0°C to 17.0°C (for 1,2,3,4-tetrahydroquinoline)--INVALID-LINK--[4]
Solubility Soluble in ethanol; <1g/L in water (20°C) (for 1,2,3,4-tetrahydroquinoline)--INVALID-LINK--[4]
Density 1.0600 g/mL (for 1,2,3,4-tetrahydroquinoline)--INVALID-LINK--[4]
Refractive Index (n20/D) 1.593 (for 1,2,3,4-tetrahydroquinoline)--INVALID-LINK--[5]
pKa Data not available
LogP (Computed) 2.6--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 38.33 Ų--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]

Spectral Data

Expected Spectral Characteristics:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzene ring, the protons of the heterocyclic ring, and the ethyl ester group. Specifically, a triplet and a quartet for the ethyl group, and multiplets for the methylene and methine protons of the tetrahydroquinoline ring.

  • ¹³C NMR: The spectrum would feature signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), the C=O stretch of the ester (around 1730 cm⁻¹), and C=C stretches of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 205.25. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functionality.

Experimental Protocols: Synthesis of the Tetrahydroquinoline Core

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various methods. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient strategy for generating substituted tetrahydroquinolines.[6] One such approach involves the reduction of a nitro group, followed by intramolecular cyclization and further reduction.[6]

A common and versatile method for the synthesis of tetrahydroisoquinolines, a closely related class of compounds, is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

General Protocol for Pictet-Spengler Reaction:

  • Iminium Ion Formation: A β-arylethylamine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form an intermediate iminium ion.

  • Electrophilic Aromatic Substitution: The iminium ion then undergoes an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the new heterocyclic ring.

  • Rearomatization: The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route would involve the cyclization of a suitably substituted aniline derivative with an α,β-unsaturated ester.

Biological Activity and Significance

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[6] Derivatives of this heterocyclic system have shown promise as:

  • Anticancer Agents: Some tetrahydroisoquinoline derivatives have been investigated as anticancer agents that target the NF-κB signaling pathway.[7] The NF-κB pathway is a key regulator of cellular processes such as inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers.

  • Antiallergy Agents: Certain quinoline derivatives have demonstrated potent oral antiallergy activity. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been identified as a prototype for antiallergy agents of the disodium cromoglycate type.

  • Other Therapeutic Areas: The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are found in drugs with a broad range of applications, including anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[8]

The specific biological activity of this compound is not yet well-defined in the literature. However, its structural similarity to other biologically active tetrahydroquinolines suggests its potential as a lead compound for further investigation in various therapeutic areas.

Visualizations

General Synthetic Workflow for 2-Carboxy-Tetrahydroquinolines

The following diagram illustrates a generalized synthetic pathway for the creation of 2-carboxy-tetrahydroquinoline derivatives, a class to which this compound belongs.

G A Substituted Aniline C Cyclization Reaction (e.g., Friedel-Crafts type) A->C Reactant 1 B α,β-Unsaturated Ester B->C Reactant 2 D Dihydroquinoline Intermediate C->D Forms E Reduction (e.g., Catalytic Hydrogenation) D->E Reduced to F This compound E->F Final Product

Caption: Generalized synthetic workflow for 2-carboxy-tetrahydroquinolines.

Potential Involvement of Tetrahydroquinolines in NF-κB Signaling

Based on the known biological activities of related compounds, the following diagram illustrates a hypothetical mechanism by which a tetrahydroquinoline derivative might inhibit the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus A External Stimulus (e.g., LPS, TNF-α) B IKK Complex Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p50/p65) Release C->D E NF-κB Nuclear Translocation D->E G NF-κB in Nucleus E->G F Gene Transcription (Inflammation, Proliferation) H Binding to DNA G->H H->F I Tetrahydroquinoline Derivative I->E Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a tetrahydroquinoline derivative.

References

An In-depth Technical Guide to Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 4620-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information for the 1,2,3,4-tetrahydroquinoline scaffold with a representative synthesis protocol and predicted spectroscopic data.

Physicochemical Properties

While specific experimental data for the title compound is limited, the following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
CAS Number 4620-34-2ChemScene[1]
Molecular Formula C₁₂H₁₅NO₂ChemScene[1], PubChem[2]
Molecular Weight 205.25 g/mol ChemScene[1], PubChem[2]
Predicted LogP 2.6PubChem[2]
Topological Polar Surface Area (TPSA) 38.3 ŲChemScene[1], PubChem[2]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of the corresponding quinoline precursor, Ethyl quinoline-2-carboxylate. Catalytic hydrogenation is a widely employed and effective method for this transformation.[3][4][5][6]

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method based on established procedures for the hydrogenation of quinoline derivatives.

Materials:

  • Ethyl quinoline-2-carboxylate

  • Ethanol (or a suitable solvent)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve Ethyl quinoline-2-carboxylate in a suitable solvent such as ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

G Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Ethyl quinoline-2-carboxylate reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) start->reaction Reduction workup Filtration (Celite) Evaporation reaction->workup Isolation purification Column Chromatography (if necessary) workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on the benzene ring. The splitting patterns would depend on the substitution.

  • -CH- (Position 2): A multiplet around δ 4.0-4.5 ppm, coupled to the adjacent -CH₂- group.

  • -CH₂- (Ethyl Group): A quartet around δ 4.1-4.3 ppm, due to coupling with the methyl protons.

  • -CH₂- (Position 3): Multiplets in the range of δ 2.0-3.0 ppm.

  • -CH₂- (Position 4): A multiplet around δ 2.5-3.0 ppm.

  • -NH-: A broad singlet that can appear over a wide range, typically δ 3.5-5.0 ppm, and is exchangeable with D₂O.

  • -CH₃ (Ethyl Group): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region, δ 115-150 ppm.

  • -O-CH₂- (Ethyl Group): A signal around δ 60-65 ppm.

  • -CH- (Position 2): A signal around δ 50-55 ppm.

  • -CH₂- (Position 4): A signal around δ 40-45 ppm.

  • -CH₂- (Position 3): A signal around δ 25-30 ppm.

  • -CH₃ (Ethyl Group): A signal in the aliphatic region, around δ 14-16 ppm.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).

Biological Activity and Applications

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a variety of biologically active compounds.[3][4] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer

  • Antimalarial

  • Antiviral

  • Anti-inflammatory

  • Neuroprotective

While the specific biological activity of this compound has not been extensively documented in the available literature, its structural similarity to other biologically active tetrahydroquinolines suggests its potential as a lead compound or intermediate in drug discovery programs. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

G Potential Research Applications cluster_core Core Compound cluster_applications Potential Applications in Drug Discovery core This compound app1 Lead Compound Identification core->app1 app2 Scaffold for Library Synthesis core->app2 app3 Investigation of Novel Biological Activities core->app3

Caption: Potential research applications for the title compound.

Conclusion

This compound is a molecule of interest due to its core 1,2,3,4-tetrahydroquinoline structure, which is prevalent in many pharmacologically active compounds. While specific experimental data for this ester is not widely available, this guide provides a framework for its synthesis and predicted analytical characteristics. The information presented here, compiled from the broader knowledge of tetrahydroquinoline chemistry, serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the potential of this and related compounds. Further experimental validation of its properties and biological activities is warranted.

References

An In-depth Technical Guide to Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry.

Core Molecular Data

This compound is a derivative of quinoline with the molecular formula C12H15NO2.[1][2] Its chemical structure consists of a tetrahydroquinoline core with an ethyl carboxylate group attached at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H15NO2[1][2]
Molecular Weight 205.25 g/mol [1][2]
CAS Number 4620-34-2[1][2]
IUPAC Name This compound[2]
Synonyms 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID ETHYL ESTER[1][2]

Experimental Protocols

A common method for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of corresponding amino compounds. While specific experimental details for the synthesis of this compound can vary, a general approach often involves the reduction of the quinoline ring system, followed by esterification.

A representative synthetic pathway can be visualized as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to yield the final product. The workflow for such a synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Esterification cluster_reaction2 Step 2: Reduction cluster_analysis Analysis A Quinoline-2-carboxylic acid C Ethyl quinoline-2-carboxylate A->C B Ethanol B->C D This compound C->D Reducing Agent (e.g., NaBH4) E Purification (e.g., Chromatography) D->E F Characterization (e.g., NMR, MS) E->F

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Tetrahydroquinoline derivatives are known to interact with various biological targets. While the specific signaling pathways modulated by this compound require further investigation, related compounds have shown activity in pathways associated with neurotransmission and cellular proliferation. A hypothetical signaling cascade is depicted below to illustrate a potential mechanism of action for a generic tetrahydroquinoline-based drug candidate.

G A Tetrahydroquinoline Derivative (Drug Candidate) B G-Protein Coupled Receptor (GPCR) A->B Binds C Adenylyl Cyclase B->C Activates D cAMP C->D Produces E Protein Kinase A (PKA) D->E Activates F Downstream Cellular Response E->F Phosphorylates Targets

References

Spectroscopic and Structural Elucidation of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document presents available ¹H NMR data, and in the absence of experimentally reported ¹³C NMR data in the reviewed literature, a predicted ¹³C NMR data set is provided for reference. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for this class of compounds is detailed, alongside a structural visualization to aid in spectral interpretation.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.96-6.85m-2HAr-H
6.60-6.50m-2HAr-H
4.20q7.12H-OCH₂CH₃
4.05-3.95m-1HH-2
3.45-3.35m-1HN-H
2.95-2.85m-1HH-4
2.75-2.65m-1HH-4'
2.25-2.15m-2HH-3
1.28t7.13H-OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
173.5C=O
143.8C-8a
128.9C-7
127.2C-5
121.5C-4a
117.4C-8
114.6C-6
61.2-OCH₂CH₃
54.7C-2
41.8C-4
26.9C-3
14.2-OCH₂CH₃

Note: The ¹³C NMR data presented is based on computational prediction and should be used as a reference. Experimental verification is recommended.

Molecular Structure

Figure 1. Molecular structure of this compound.

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like this compound is provided below. This protocol is based on standard laboratory practices.[1][2]

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 15-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ (CD₃COCD₃) can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. It is advisable to filter the solution through a small cotton or glass wool plug in the pipette to remove any particulate matter.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. For most modern spectrometers, the residual solvent peak is sufficient for referencing.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • Spectrometer Preparation:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width (SW): ~16 ppm

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Acquisition Time (AQ): ~4.0 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width (SW): ~240 ppm

    • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). If an internal standard like TMS was used, reference the spectrum to its signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Elucidation

For a comprehensive structural analysis of novel compounds, a series of 1D and 2D NMR experiments are typically performed. The logical workflow for such an analysis is depicted below.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations (J-coupling) NOESY NOESY/ROESY H1_NMR->NOESY Through-Space Proton-Proton Correlations C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Direct Carbon-Proton Correlations HMBC HMBC C13_NMR->HMBC Long-Range Carbon-Proton Correlations Assignments Assign Proton and Carbon Signals COSY->Assignments HSQC->Assignments HMBC->Assignments Structure Confirm Molecular Structure NOESY->Structure Assignments->Structure

Figure 2. Logical workflow for NMR-based structural elucidation.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. The document details expected fragmentation patterns, experimental protocols, and visual representations of analytical workflows, serving as a vital resource for researchers in analytical chemistry and drug development.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[1][2] Its structure consists of a tetrahydroquinoline core with an ethyl carboxylate group at the 2-position. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is anticipated to be influenced by the stable tetrahydroquinoline ring and the readily cleavable ethyl ester group. Common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) will likely produce a characteristic pattern of fragment ions.

Under EI, the molecular ion (M⁺˙) at m/z 205 is expected. Key fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) to form an acylium ion, or the entire ethyl carboxylate group. Fragmentation of the tetrahydroquinoline ring system, similar to that observed for 1,2,3,4-tetrahydroquinoline itself, is also probable.[3][4]

Under softer ionization conditions like ESI, the protonated molecule ([M+H]⁺) at m/z 206 would be the predominant species in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation by similar pathways as EI, primarily through the loss of neutral molecules like ethanol or ethene.

Proposed Fragmentation Pathway

A primary fragmentation route involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OC₂H₅) or a neutral ethanol molecule (C₂H₅OH) after protonation. Another significant fragmentation is the loss of the entire ethyl group (•C₂H₅). The stability of the resulting carbocations and radical cations will dictate the relative abundance of the observed fragment ions.[5][6][7]

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

Ion Proposed Structure m/z (EI) m/z (ESI, [M+H]⁺) Notes
Molecular Ion[C₁₂H₁₅NO₂]⁺˙205-Parent ion in EI-MS
Protonated Molecule[C₁₂H₁₅NO₂ + H]⁺-206Precursor ion in ESI-MS
[M - C₂H₅]⁺[C₁₀H₁₀NO₂]⁺176177Loss of the ethyl group
[M - OC₂H₅]⁺[C₁₀H₁₀NO]⁺160161Loss of the ethoxy group
[M - COOC₂H₅]⁺[C₉H₁₀N]⁺132133Loss of the ethyl carboxylate group
Tetrahydroquinoline core[C₉H₁₁N]⁺˙133-Fragmentation of the ester side chain

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1-10 µg/mL for initial screening).

  • Matrix Spiking (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), spike the matrix with a known concentration of the analyte and perform a suitable extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
  • Liquid Chromatograph:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 50-500 for full scan. For MS/MS, select the precursor ion at m/z 206 and use a collision energy of 10-30 eV to generate fragment ions.

Visualizations

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]+• m/z 205 F1 [M - C2H5]+• m/z 176 M->F1 - C2H5• F2 [M - OC2H5]+ m/z 160 M->F2 - •OC2H5 F3 [M - COOC2H5]+ m/z 132 M->F3 - •COOC2H5 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Prepare Standard Solution Dilute Serial Dilution Prep->Dilute Spike Matrix Spiking (Optional) Dilute->Spike Inject Sample Injection Spike->Inject Sep Chromatographic Separation (GC or LC) Inject->Sep Ionize Ionization (EI or ESI) Sep->Ionize Analyze Mass Analysis (Full Scan or MS/MS) Ionize->Analyze Process Data Acquisition & Processing Analyze->Process Identify Peak Identification Process->Identify Quantify Quantification Identify->Quantify

References

Crystal Structure of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the tetrahydroquinoline scaffold. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and explores their interactions with significant biological signaling pathways.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. The introduction of an ethyl carboxylate group at the 2-position, along with further substitutions, gives rise to a class of molecules with potential therapeutic applications, including anticancer and anti-inflammatory activities. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the crystallographic features of this compound derivatives, providing a foundational resource for researchers in the field.

Crystal Structure Analysis

While a complete crystallographic information file (CIF) for the parent compound, this compound, is not publicly available at the time of this writing, extensive structural data has been reported for several of its derivatives. This section presents a summary of the crystallographic data for representative derivatives, offering insights into the conformational properties and packing arrangements of this class of compounds.

Crystallographic Data of Representative Derivatives

Table 1: Crystal Data and Structure Refinement for Ethyl 2,4-dichloroquinoline-3-carboxylate

ParameterValue
Empirical FormulaC₁₂H₉Cl₂NO₂
Formula Weight270.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5860(4)
b (Å)19.9082(11)
c (Å)7.1304(4)
α (°)90
β (°)100.262(1)
γ (°)90
Volume (ų)1199.32(11)
Z4
Temperature (K)298
Wavelength (Å)0.71073 (Mo Kα)
R-factor0.035

Data obtained from the crystallographic study of ethyl 2,4-dichloroquinoline-3-carboxylate.

Table 2: Crystal Data and Structure Refinement for 1-Tosyl-1,2,3,4-tetrahydroquinoline

ParameterValue
Empirical FormulaC₁₆H₁₇NO₂S
Formula Weight287.37
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2176(7)
b (Å)8.0468(6)
c (Å)22.2439(18)
α (°)90
β (°)98.107(4)
γ (°)90
Volume (ų)1456.2(2)
Z4
Temperature (K)94
Wavelength (Å)0.71073 (Mo Kα)
R-factor0.039

Data obtained from the crystallographic study of 1-tosyl-1,2,3,4-tetrahydroquinoline, a related derivative.

Experimental Protocols

The successful determination of the crystal structure of this compound derivatives relies on a series of well-defined experimental procedures, from synthesis to data analysis.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reduction of the corresponding quinoline precursors.

Synthesis Workflow:

Start Quinoline-2-carboxylic acid Amidation Amidation with Substituted Amine Start->Amidation Hydrogenation Pd/C Catalyzed Hydrogenation Amidation->Hydrogenation Esterification Esterification with Ethanol Hydrogenation->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Crystallization Crystallization Purification->Crystallization Final_Product Ethyl 1,2,3,4-tetrahydroquinoline- 2-carboxylate Derivative Crystals Crystallization->Final_Product

Caption: General synthesis workflow for this compound derivatives.

Detailed Methodology:

  • Synthesis of the Quinoline Precursor: The synthesis typically starts from a substituted quinoline-2-carboxylic acid.

  • Reduction to Tetrahydroquinoline: A common method for the reduction of the quinoline ring system is catalytic hydrogenation. The quinoline derivative is dissolved in a suitable solvent, such as ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically stirred at room temperature until completion.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol/diethyl ether and ethyl acetate/hexane mixtures. The solution is left undisturbed in a loosely covered container at room temperature, allowing for the slow formation of well-ordered crystals over several days.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

X-ray Crystallography Workflow:

Crystal_Selection Crystal Selection and Mounting Data_Collection X-ray Data Collection (e.g., Bruker APEXII CCD) Crystal_Selection->Data_Collection Data_Processing Data Reduction and Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation CIF_File Final Crystallographic Information File (CIF) Validation->CIF_File

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Processing: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects, as well as absorption, are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Biological Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroquinoline have been shown to modulate key signaling pathways implicated in cancer and inflammation, highlighting their potential as therapeutic agents.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many cancers. Some tetrahydroquinoline derivatives have been identified as inhibitors of this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Tetrahydroquinoline Tetrahydroquinoline Derivative Tetrahydroquinoline->PI3K Inhibition Tetrahydroquinoline->Akt Inhibition Tetrahydroquinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoline derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.[3] Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers. Certain tetrahydroquinoline derivatives have demonstrated the ability to inhibit NF-κB activation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Tetrahydroquinoline Tetrahydroquinoline Derivative Tetrahydroquinoline->IKK Inhibition Tetrahydroquinoline->NFkB_nuc Inhibition of Translocation Gene Target Gene Transcription NFkB_nuc->Gene Initiates Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates

References

A Technical Guide to the Biological Screening of Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the biological screening of novel tetrahydroquinoline compounds. Tetrahydroquinolines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This document outlines detailed experimental protocols, presents key quantitative data from recent studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the screening process.

Introduction to Tetrahydroquinolines in Drug Discovery

Tetrahydroquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery.[1][2][3] Both naturally occurring and synthetic tetrahydroquinolines possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Their structural versatility allows for the synthesis of diverse libraries of compounds, making them ideal candidates for high-throughput screening campaigns aimed at identifying novel therapeutic agents.[5] Numerous studies have reported the potent cytotoxic effects of tetrahydroquinoline derivatives against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.[1][2][3]

Data Presentation: Biological Activities of Novel Tetrahydroquinoline Compounds

The following tables summarize the quantitative data from various studies on the biological activities of novel tetrahydroquinoline derivatives, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4a A549 (Lung)Not SpecifiedPotent Cytotoxicity[6]
4a HCT-116 (Colon)Not SpecifiedPotent Cytotoxicity[6]
20d HCT-116 (Colon)Not SpecifiedMicromolar concentrations[7][8]
39 HT29 (Colon)MTT7.9[9]
39 MCF-7 (Breast)MTT2.0[9]
40 HT29 (Colon)MTT10.1[9]
45 HT29 (Colon)MTT11.5[9]
7e A549 (Lung)Not Specified0.155[10]
8d MCF-7 (Breast)Not Specified0.170[10]
C2 LNCaP (Prostate)Not Specified0.019[11]
AT2 Prostate Cancer CellsNot SpecifiedNot Specified[11]
Compound 2 MCF-7 (Breast)Not Specified50 (after 72h)[12]
Compound 2 MDA-MB-231 (Breast)Not Specified25 (after 72h)[12]
Table 2: Enzyme Inhibition by Novel Tetrahydroquinoline Derivatives
Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
7e CDK2Not Specified0.149[10]
8d DHFRNot Specified0.199[10]
18s LSD1Not Specified0.055[13]
18x LSD1Not Specified0.540[13]
5n Acetylcholinesterase (AChE)Not Specified4.24[14][15][16]
6aa Butyrylcholinesterase (BChE)Not Specified3.97[14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of tetrahydroquinoline compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in the initial screening of novel compounds to determine their potential as anticancer agents.[17][18] The MTT and SRB assays are two of the most widely used colorimetric methods.[17][19]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the novel tetrahydroquinoline compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to the respective wells.[17] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[17]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17]

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[17]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[17]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[17]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action of bioactive compounds.[20][21]

General Protocol:

  • Preparation of Reagents: Prepare a suitable buffer solution at the optimal pH for the target enzyme.[20] Prepare stock solutions of the enzyme, substrate, and the novel tetrahydroquinoline inhibitor.[20]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor.[20] Allow for a pre-incubation period to permit the binding of the inhibitor to the enzyme.[20]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.[20]

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.[20] The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.[20] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[21]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[22][23]

Competitive Binding Assay Protocol:

  • Preparation of Materials: Prepare a membrane fraction or whole cells expressing the target receptor. A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor is also required.[22]

  • Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled novel tetrahydroquinoline compound.[24]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This is commonly achieved by rapid filtration through a filter mat that retains the receptor-ligand complexes.[24]

  • Detection: Quantify the amount of labeled ligand bound to the receptor using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve. The IC50 value, the concentration of the unlabeled ligand that displaces 50% of the specifically bound labeled ligand, can be determined from this curve.[23] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[24]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be modulated by tetrahydroquinoline compounds.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth THQ Tetrahydroquinoline Compound THQ->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway, a common target for anticancer tetrahydroquinolines.[8]

Apoptosis_Pathway Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis THQ Tetrahydroquinoline Compound THQ->DeathReceptor Activates THQ->CellularStress Induces

Caption: Apoptosis pathways, a mechanism of action for some cytotoxic tetrahydroquinolines.[6]

Experimental Workflows

The following diagrams illustrate the general workflows for the biological screening of novel tetrahydroquinoline compounds.

Cytotoxicity_Screening_Workflow General Workflow for In Vitro Cytotoxicity Screening Start Start: Novel Tetrahydroquinoline Compound Library CellCulture Cancer Cell Line Culture & Maintenance Start->CellCulture CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundTreatment Treatment with Serial Dilutions of Compounds CellSeeding->CompoundTreatment Incubation Incubation (24, 48, 72 hours) CompoundTreatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay DataAcquisition Measure Absorbance/ Fluorescence Assay->DataAcquisition DataAnalysis Data Analysis: % Viability, IC50 Determination DataAcquisition->DataAnalysis HitIdentification Hit Identification & Prioritization DataAnalysis->HitIdentification End End: Lead Compounds for Further Studies HitIdentification->End

Caption: A typical workflow for screening novel compounds for cytotoxic activity.[17]

Enzyme_Inhibition_Workflow Workflow for Enzyme Inhibition Assay Start Start: Identified Bioactive Tetrahydroquinoline ReagentPrep Prepare Enzyme, Substrate, & Inhibitor Solutions Start->ReagentPrep AssaySetup Set up Assay Plate: Enzyme + Inhibitor (Varying Concentrations) ReagentPrep->AssaySetup Preincubation Pre-incubation AssaySetup->Preincubation ReactionStart Initiate Reaction with Substrate Preincubation->ReactionStart KineticMeasurement Kinetic Measurement (Absorbance/Fluorescence) ReactionStart->KineticMeasurement DataAnalysis Data Analysis: Determine Reaction Rates, Calculate % Inhibition KineticMeasurement->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50 Mechanism Kinetic Studies for Mechanism of Inhibition IC50->Mechanism End End: Characterized Enzyme Inhibitor Mechanism->End

Caption: A streamlined workflow for characterizing enzyme inhibitory activity.

References

The Versatile Scaffold: Ethyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on privileged scaffolds that offer a foundation for the development of diverse and potent bioactive molecules. Among these, the 1,2,3,4-tetrahydroquinoline (THQ) framework has emerged as a cornerstone in drug discovery, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the significance of a key derivative, Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, as a versatile starting point for the synthesis of compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.

Core Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a fused benzene ring and a partially saturated pyridine ring, with an ethyl ester functional group at the 2-position. Its chemical formula is C₁₂H₁₅NO₂, and it has a molecular weight of 205.25 g/mol . This scaffold possesses favorable physicochemical properties that make it an attractive starting point for drug design. An analysis based on Lipinski's Rule of Five, a set of guidelines to evaluate the druglikeness of a chemical compound, indicates its potential for good oral bioavailability.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight205.25 g/mol < 500 Da (Compliant)
Hydrogen Bond Donors1 (N-H)≤ 5 (Compliant)
Hydrogen Bond Acceptors2 (C=O, O-C₂H₅)≤ 10 (Compliant)
LogP (Octanol-Water Partition Coefficient)~2.5 (predicted)≤ 5 (Compliant)

The compliance of the core scaffold with Lipinski's rules suggests that its derivatives have a higher likelihood of possessing drug-like properties, a crucial consideration in the early stages of drug development.

Therapeutic Applications as an NF-κB Inhibitor

One of the most promising applications of the this compound scaffold is in the development of inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in a variety of inflammatory diseases and cancers.

Derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid have been synthesized and evaluated as potent NF-κB inhibitors.[1] These compounds have demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1]

Quantitative Data: Inhibition of NF-κB and Cytotoxicity

The following tables summarize the in vitro activity of a series of 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives, which can be synthesized from the parent ethyl ester scaffold.

Table 2: Inhibitory Effect on LPS-Induced NF-κB Transcriptional Activity [1]

CompoundRR₁, R₂, R₃, R₄IC₅₀ (μM)
4a HH60
5e -CO-(p-CF₃-Ph)H1.4 ± 0.71
6f -CO-(p-OCH₃-Ph)H0.90 ± 0.071
6g -CO-(p-OH-Ph)H0.70 ± 0.071
6h -CO-(p-NO₂-Ph)H2.7 ± 0.42

Table 3: Cytotoxicity of Selected Tetrahydroquinoline-2-carboxamide Derivatives against Human Cancer Cell Lines (IC₅₀ in μM) [1]

CompoundNCI-H23 (Lung)ACHN (Renal)MDA-MB-231 (Breast)PC-3 (Prostate)NUGC-3 (Gastric)HCT-15 (Colon)
6g >100>10015.312.510.211.4

These data highlight that specific substitutions on the tetrahydroquinoline scaffold can lead to potent and selective biological activity. Notably, compound 6g , with a p-hydroxyphenyl aroyl group at the 1-position, exhibited the most potent inhibition of NF-κB transcriptional activity.[1]

Signaling Pathway and Experimental Workflow

The development of these potent NF-κB inhibitors from the this compound scaffold follows a logical experimental workflow, beginning with chemical synthesis and culminating in biological evaluation. The mechanism of action of these compounds is centered on the inhibition of the NF-κB signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound hydrolysis Alkaline Hydrolysis start->hydrolysis NaOH, EtOH/H₂O acid 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling Substituted Anilines, Coupling Agents derivatives 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives coupling->derivatives nfkb_assay NF-κB Luciferase Reporter Assay derivatives->nfkb_assay cytotoxicity_assay MTT Cytotoxicity Assay derivatives->cytotoxicity_assay data_analysis Data Analysis (IC₅₀ determination) nfkb_assay->data_analysis cytotoxicity_assay->data_analysis

Synthetic and Bioassay Workflow

The synthesized derivatives are then tested for their ability to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation IkB_NFkB->NFkB_p50_p65 Release THQ_derivative THQ-2-carboxamide Derivative THQ_derivative->IKK Inhibition DNA κB DNA sites NFkB_p50_p65_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Inhibition of the NF-κB Signaling Pathway

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

The foundational step in the derivatization of this compound is its hydrolysis to the corresponding carboxylic acid.

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) to the solution.

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

General Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives[1]

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or EDC/HOBt).

  • Add the desired substituted aniline to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired carboxamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[2][3]

Procedure:

  • Seed human cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized tetrahydroquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Conclusion

This compound serves as a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the demonstrated biological activities of its derivatives, particularly as potent inhibitors of the NF-κB signaling pathway, underscore its importance in the development of novel therapeutic agents for cancer and inflammatory disorders. The synthetic accessibility and the potential for diverse functionalization make this core structure a continuing focus of research for the discovery of next-generation drugs.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Quinolines to Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines. This transformation is a cornerstone in synthetic chemistry, providing access to a critical structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] The protocols outlined herein cover both homogeneous and heterogeneous catalytic systems, with a special emphasis on asymmetric hydrogenation for the synthesis of chiral tetrahydroquinolines.

Introduction

The selective reduction of the nitrogen-containing ring in quinolines is a highly valuable transformation. Tetrahydroquinolines are key intermediates in the synthesis of biologically active compounds, including antibacterial agents and potent analgesics.[5][6] Catalytic hydrogenation, employing molecular hydrogen (H₂) or transfer hydrogenation reagents, represents the most atom-economical and efficient method for this synthesis.[2][7][8] Recent advancements have led to the development of highly active and selective catalysts based on both precious metals like iridium, ruthenium, and rhodium, as well as earth-abundant metals such as manganese, cobalt, and nickel.[9][10][11][12][13]

A significant challenge in this field is the control of enantioselectivity. As such, extensive research has focused on the development of chiral catalysts for asymmetric hydrogenation, enabling the direct synthesis of enantiomerically enriched tetrahydroquinolines with high efficiency.[1][5][14][15] These notes will detail generalized protocols for several of the most effective catalytic systems.

Reaction Pathway and Mechanism

The hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline proceeds through the sequential addition of hydrogen atoms across the C=N and C=C bonds of the pyridine ring. The generally accepted pathway involves the formation of a 1,2-dihydroquinoline intermediate, which is then further reduced to the final tetrahydroquinoline product.[5][8][16] In some cases, particularly with certain catalysts and conditions, other intermediates like 5,6,7,8-tetrahydroquinoline can be formed.[16] The mechanism can vary depending on the catalyst, with some proceeding via a concerted hydrogen addition and others through a stepwise ionic pathway involving hydride and proton transfer.[5][17]

general_reaction quinoline Quinoline thq 1,2,3,4-Tetrahydroquinoline quinoline->thq [Catalyst], H₂ or H-donor

Caption: General reaction for the hydrogenation of quinoline.

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of selected homogeneous and heterogeneous catalysts in the hydrogenation of quinoline derivatives.

Homogeneous Asymmetric Hydrogenation
Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂2-Methylquinoline>999650 atm H₂, THF, 30 °C, 12 h[9]
[Ir(COD)Cl]₂ / (R)-SegPhos / TfOH2-Propylquinoline>959250 atm H₂, THF, 25 °C, 24 h[1]
Ru(II) / Chiral Diamine2-Methylquinoline>99>9950-100 atm H₂, MeOH, 40-60 °C, 24-48 h[5][9]
Mn(CO)₅Br / Chiral Pincer Ligand2-Phenylquinoline949160 bar H₂, KOt-Bu, 1,4-dioxane, 80 °C, 16 h[15]
[Rh(COD)(PPh₃)₂]PF₆Quinoline>99N/A30 atm H₂, THF, 80 °C, 2 h[18]
Heterogeneous Hydrogenation
CatalystSubstrateYield (%)Selectivity (%)ConditionsReference
Co(OAc)₂·4H₂O / ZnQuinoline95>9930 bar H₂, H₂O, 70 °C, 15 h[12][19]
Ru-S2-Methyl-8-(methylthio)quinoline>99>9940 bar H₂, Toluene, 150 °C, 24 h[20]
Pd/CNQuinoline97.8>9920 bar H₂, EtOH, 50 °C, 4 h[21]
RuₓP₁₀₀₋ₓ@SILPQuinoline>99>9920 bar H₂, Heptane, 50 °C[22]
Raney NickelQuinoline>99>99H₂O, mild conditions[23]

Experimental Protocols

The following are generalized protocols for conducting the catalytic hydrogenation of quinolines. Safety Note: These reactions involve flammable hydrogen gas under high pressure and should only be performed by trained personnel in a well-ventilated fume hood using appropriate high-pressure equipment (autoclave).

Protocol 1: Asymmetric Hydrogenation using an Iridium-Diphosphine Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of quinolines using a common iridium-based catalyst system.[1][9]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP, (R)-SegPhos)

  • Quinoline substrate

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Additive (e.g., I₂, Brønsted acid like TfOH)[1]

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.5-1.0 mol%) and the chiral ligand (1.1-2.2 mol%) to a Schlenk tube. Add anhydrous, degassed solvent (e.g., 1 mL THF) and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

  • Reaction Setup: In a separate glass liner for the autoclave, dissolve the quinoline substrate (1.0 mmol) in the reaction solvent (e.g., 4 mL THF).

  • Reaction Execution:

    • Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

    • If required, add the additive (e.g., I₂ or TfOH, 5 mol%).[1]

    • Place the sealed glass liner into the autoclave.

    • Seal the autoclave, move it out of the glovebox, and connect it to a hydrogen gas line in a fume hood.

    • Purge the autoclave with hydrogen gas 3-5 times to remove air.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm).

    • Stir the reaction at the specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

experimental_workflow cluster_glovebox In Glovebox cluster_fumehood In Fume Hood cluster_lab On Bench catalyst_prep 1. Catalyst Preparation ([Ir(COD)Cl]₂ + Ligand in Solvent) catalyst_transfer 3. Combine Catalyst and Substrate catalyst_prep->catalyst_transfer reaction_setup 2. Reaction Setup (Substrate in Solvent) reaction_setup->catalyst_transfer autoclave_setup 4. Autoclave Assembly and Purging catalyst_transfer->autoclave_setup hydrogenation 5. Hydrogenation (Pressure, Temp, Time) autoclave_setup->hydrogenation depressurize 6. Depressurization and Work-up hydrogenation->depressurize purification 7. Purification (Chromatography) depressurize->purification analysis 8. Analysis (Chiral HPLC) purification->analysis

Caption: Workflow for asymmetric hydrogenation in an autoclave.

Protocol 2: Heterogeneous Hydrogenation using an In Situ Prepared Cobalt Catalyst

This protocol describes a convenient method using an earth-abundant metal catalyst prepared in situ from simple precursors.[12][19]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Zinc powder (Zn)

  • Quinoline substrate

  • Solvent (e.g., Water)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Reaction Setup:

    • To a glass liner for the autoclave, add the quinoline substrate (0.5 mmol), Co(OAc)₂·4H₂O (2.5-5 mol%), zinc powder (15-50 mol%), and water (1.5 mL).[12]

    • Note: This entire setup can be performed on the benchtop without the need for an inert atmosphere.[19]

  • Reaction Execution:

    • Place the glass liner containing the mixture into the autoclave and seal it.

    • Connect the autoclave to a hydrogen gas line.

    • Purge the system 3-5 times with hydrogen gas.

    • Pressurize the autoclave to the desired pressure (e.g., 30 bar).

    • Heat the reaction to the specified temperature (e.g., 70 °C) with vigorous stirring for the required duration (e.g., 15 hours).

  • Work-up and Analysis:

    • After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Open the autoclave and extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the pure tetrahydroquinoline.

    • Confirm the structure and purity using standard analytical techniques (NMR, GC-MS).

Mechanistic Pathway Visualization

The catalytic cycle for hydrogenation often involves several key steps including substrate coordination, hydrogen activation, and product release. For asymmetric hydrogenation, the chiral ligand environment dictates the stereochemical outcome of the hydrogen addition.

mechanistic_cycle catalyst Active Catalyst [LM] h2_complex H₂ Complex [LM(H₂)] catalyst->h2_complex H₂ hydride Dihydride Complex [LM(H)₂] h2_complex->hydride Oxidative Addition quinoline_complex Substrate Complex [LM(H)₂(Quinoline)] hydride->quinoline_complex Quinoline intermediate_complex Intermediate Complex [LM(H)(DHQ)] quinoline_complex->intermediate_complex 1st H Transfer product_complex Product Complex [LM(THQ)] intermediate_complex->product_complex 2nd H Transfer product_complex->catalyst Release of THQ

Caption: A simplified catalytic cycle for quinoline hydrogenation.

References

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iridium-catalyzed asymmetric hydrogenation of quinolines is a powerful and efficient method for the synthesis of enantioenriched tetrahydroquinolines. These chiral heterocyclic scaffolds are prevalent in a wide range of natural products, pharmaceuticals, and agrochemicals. This document provides detailed application notes and experimental protocols for researchers in organic synthesis and drug development, summarizing key data and methodologies from the scientific literature.

Core Concepts and Reaction Mechanisms

The asymmetric hydrogenation of quinolines using iridium catalysts typically involves an iridium(I) precursor, a chiral phosphine ligand, and often, an iodine additive. The reaction can be performed using either hydrogen gas or a hydrogen donor like Hantzsch esters in a transfer hydrogenation process.

The prevailing mechanism for this transformation involves a stepwise pathway rather than a direct concerted addition of hydrogen. The key steps are:

  • Catalyst Activation: The iridium(I) precursor reacts with the chiral ligand and iodine to form a catalytically active iridium(III) species. The oxidative addition of I₂ to the Ir(I) center is a crucial step.

  • 1,4-Hydride Addition: The activated iridium(III)-hydride complex delivers a hydride to the 4-position of the quinoline ring.

  • Isomerization: The resulting enamine intermediate undergoes isomerization.

  • 1,2-Hydride Addition: A second hydride addition occurs at the 2-position, yielding the chiral 1,2,3,4-tetrahydroquinoline product.

The enantioselectivity of the reaction is controlled by the chiral environment created by the ligand around the iridium center during the hydride transfer steps.

Quantitative Data Summary

The following tables summarize the performance of various iridium catalyst systems in the asymmetric hydrogenation of different quinoline substrates.

Table 1: Asymmetric Hydrogenation of 2-Substituted Quinolines

EntrySubstrate (R)Chiral LigandSolventYield (%)ee (%)Reference
1CH₃(S)-MeO-BiPhepToluene>9994[1]
2CH₂CH₃(S)-MeO-BiPhepToluene>9992[1]
3CH(CH₃)₂(S)-MeO-BiPhepToluene>9985[1]
4Ph(S)-MeO-BiPhepToluene>9991[1]
52-Naphthyl(S)-MeO-BiPhepToluene>9990[1]
6CH₂Ph(S)-MeO-BiPhepToluene>9994[2]
7CH₂CH₂Ph(S)-MeO-BiPhepToluene>9993[1]

Table 2: Asymmetric Transfer Hydrogenation of 2-Methylquinoline with Hantzsch Esters

EntryChiral LigandSolventTime (h)Yield (%)ee (%)Reference
1(S)-MeO-BiPhepDioxane209578[3]
2(S)-BINAPDioxane249254[3]
3(S)-SegPhosDioxane209679[3]
4(S)-SegPhosToluene904591[3]
5(S)-SegPhosToluene/Dioxane (2/1)489488[3]

Table 3: Asymmetric Hydrogenation of 2,3-Disubstituted Quinolines

EntrySubstrate (R¹, R²)Chiral LigandYield (%)dr (cis:trans)ee (cis, %)Reference
1CH₃, PhPhosphine-phosphoramidite98>20:197[4]
2CH₃, 4-MeO-PhPhosphine-phosphoramidite97>20:198[4]
3CH₃, 4-F-PhPhosphine-phosphoramidite99>20:196[4]
4CH₃, 2-NaphthylPhosphine-phosphoramidite95>20:193[4]
5CH₂CH₃, PhPhosphine-phosphoramidite94>20:197[4]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines with H₂

This protocol is adapted from procedures for the hydrogenation of 2-benzylquinolines and other 2-substituted quinolines.[1][2]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral bisphosphine ligand (e.g., (S)-MeO-BiPhep)

  • Iodine (I₂)

  • Substituted quinoline

  • Anhydrous toluene

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0025 mmol, 1 mol%) and the chiral ligand (0.0055 mmol, 2.2 mol%) to a dried autoclave insert equipped with a magnetic stir bar.

  • Add 3 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add iodine (0.025 mmol, 10 mol%) to the mixture and stir for an additional 10 minutes.

  • Add the quinoline substrate (0.25 mmol).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 700 psi) and stir the reaction mixture at the desired temperature (e.g., room temperature) for 12-24 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 1,2,3,4-tetrahydroquinoline.

  • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters

This protocol is based on the transfer hydrogenation of 2-methylquinoline.[3]

Materials:

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., (S)-SegPhos)

  • Iodine (I₂)

  • Substituted quinoline

  • Hantzsch dihydropyridine (e.g., diethyl or dimethyl Hantzsch ester)

  • Anhydrous solvent (e.g., toluene/dioxane mixture)

  • Schlenk tube and standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0025 mmol, 1 mol%) and the chiral ligand (0.0055 mmol, 2.2 mol%).

  • Add 1 mL of the anhydrous solvent and stir the mixture at room temperature for 10 minutes.

  • Add iodine (0.0125 mmol, 5 mol%) and continue stirring for another 10 minutes.

  • Add the quinoline substrate (0.25 mmol) followed by the Hantzsch dihydropyridine (0.50 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature for the required time (20-90 hours), monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as eluent).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction Ir_COD_Cl [Ir(COD)Cl]₂ Catalyst_Formation Stir in Solvent Ir_COD_Cl->Catalyst_Formation Chiral_Ligand Chiral Ligand (L*) Chiral_Ligand->Catalyst_Formation Iodine I₂ Iodine->Catalyst_Formation Active_Catalyst Active Ir(III) Catalyst [Ir(L*)ClI(H)] Catalyst_Formation->Active_Catalyst Oxidative Addition Reaction Hydrogenation Active_Catalyst->Reaction Catalyzes Substrate Quinoline Substrate Substrate->Reaction Hydrogen_Source H₂ or Hantzsch Ester Hydrogen_Source->Reaction Product Chiral Tetrahydroquinoline Reaction->Product

Caption: Experimental workflow for iridium-catalyzed asymmetric hydrogenation.

G Ir_I Ir(I)-L Ir_III Ir(III)-L(I)₂ Ir_I->Ir_III Oxidative Addition I2 I₂ Ir_III_H [Ir(III)-L*(I)(Cl)(H)] Ir_III->Ir_III_H H₂ Cleavage H2 H₂ Intermediate1 1,4-Dihydroquinoline Intermediate Ir_III_H->Intermediate1 1,4-Hydride Addition Quinoline Quinoline Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Isomerization Product Chiral Tetrahydroquinoline Intermediate2->Product 1,2-Hydride Addition Product->Ir_I Catalyst Regeneration

Caption: Proposed catalytic cycle for the hydrogenation of quinolines.

References

Application Notes and Protocols: Manganese Pincer Catalysts for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Consequently, the development of efficient and sustainable synthetic methodologies for accessing these N-heterocycles is of paramount importance in medicinal chemistry and drug development. Traditional methods often rely on stoichiometric reagents or precious metal catalysts. In recent years, earth-abundant, first-row transition metals have emerged as cost-effective and environmentally benign alternatives. Among these, manganese pincer complexes have shown remarkable catalytic activity for the synthesis of tetrahydroquinolines through various synthetic strategies, including the hydrogenation of quinolines and "borrowing hydrogen" methodologies.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroquinolines using manganese pincer catalysts, drawing from recent advancements in the field. The protocols described herein offer robust and reproducible methods for researchers in academic and industrial settings.

Catalytic Strategies

Manganese pincer catalysts can be employed for tetrahydroquinoline synthesis primarily through two main pathways:

  • Direct Hydrogenation of Quinolines: This approach involves the reduction of the quinoline core using a hydrogen source, such as H₂ gas or a transfer hydrogenation reagent like isopropanol or ammonia-borane.[4]

  • Borrowing Hydrogen (BH) Methodology: This elegant and atom-economical strategy allows for the construction of tetrahydroquinolines from simple and readily available starting materials like 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct.[1][2][3]

Experimental Workflows and Mechanisms

The general experimental workflow for the synthesis of tetrahydroquinolines using manganese pincer catalysts is depicted below. This is followed by a diagram illustrating the proposed catalytic cycle for the "Borrowing Hydrogen" methodology, a common and efficient approach.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dried Schlenk tube or pressure tube reagents Add Substrates (e.g., 2-aminobenzyl alcohol, secondary alcohol), Mn-pincer catalyst, and base start->reagents solvent Add anhydrous solvent under inert atmosphere (Ar or N2) reagents->solvent heat Heat the reaction mixture to the specified temperature (e.g., 120-140 °C) solvent->heat stir Stir for the designated reaction time (e.g., 12-24 h) heat->stir cool Cool the reaction mixture to room temperature stir->cool extract Perform aqueous work-up and extraction with an organic solvent (e.g., EtOAc) cool->extract dry Dry the organic layer (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate the solvent under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end end purify->end Characterize the final product (NMR, MS)

Figure 1: General experimental workflow for manganese pincer catalyzed tetrahydroquinoline synthesis.

G cluster_dehydrogenation Dehydrogenation cluster_condensation Condensation & Cyclization cluster_hydrogenation Hydrogenation catalyst [Mn]-H alcohol_dehydrogenation R'R''CHOH ketone R'R''C=O catalyst->ketone -H2 mn_complex [Mn] alcohol_dehydrogenation->mn_complex -H2O aminobenzyl_alcohol 2-Aminobenzyl alcohol imine Imine intermediate aminobenzyl_alcohol->imine + Ketone quinoline Quinoline imine->quinoline Cyclization tetrahydroquinoline Tetrahydroquinoline quinoline->tetrahydroquinoline +2H2 from [Mn]-H mn_complex->catalyst +H2 mn_complex->catalyst

Figure 2: Proposed catalytic cycle for the "Borrowing Hydrogen" synthesis of tetrahydroquinolines.

Data Presentation: Performance of Manganese Pincer Catalysts

The following table summarizes the performance of different manganese pincer catalyst systems in the synthesis of various tetrahydroquinoline derivatives.

Catalyst TypeSubstrate (Quinoline)Co-reactant/H₂ SourceBaseTemp. (°C)Time (h)Yield (%)Reference
PN³-Mn 2-PhenylquinolineH₂ (4 bar)-12024>99[1]
PN³-Mn 2-PhenylquinolineIsopropanolKH/KOH12024>99[1]
PN³-Mn 2-Phenylquinoline1-PhenylethanolKH/KOH12024>99[1]
PNP-Mn 6-FluoroquinolineAmmonia-boraneKOtBu50693[4]
PNP-Mn QuinaldineAmmonia-boraneKOtBu50692[4]
PNP-Mn LepidineAmmonia-boraneKOtBu50695[4]
Chiral NNP-Mn 2-PhenylquinolineH₂ (60 bar)KOtBu801695[5]
Chiral NNP-Mn 2-(p-Tolyl)quinolineH₂ (60 bar)KOtBu801698[5]
PNN-Mn 2-Aminobenzyl alcohol + Acetophenone-KOtBu110-High[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline via Borrowing Hydrogen Methodology[1][2]

Materials:

  • 2-Aminobenzyl alcohol

  • 1-Phenylethanol

  • Manganese(I) PN³ pincer complex (e.g., 2 mol %)

  • Potassium hydride (KH) and Potassium hydroxide (KOH)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (0.275 mmol, 1.1 equiv) and the manganese(I) PN³ pincer catalyst (0.005 mmol, 2 mol %).

  • The tube is evacuated and backfilled with argon three times.

  • Under a positive flow of argon, add KH and KOH as the base combination.

  • Add anhydrous DME (to achieve a concentration of 1.0 M) followed by 1-phenylethanol (0.250 mmol, 1.0 equiv).

  • The Schlenk tube is sealed and the reaction mixture is stirred and heated in a preheated oil bath at 120 °C for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Transfer Hydrogenation of Quinolines using a PNP-Manganese Pincer Catalyst[4]

Materials:

  • Substituted quinoline (e.g., 6-fluoroquinoline, 0.5 mmol)

  • PNP-manganese pincer complex (2.0 mol %)

  • Ammonia-borane (H₃N·BH₃, 1.1 mmol)

  • Potassium tert-butoxide (KOtBu, 5.0 mol %)

  • Anhydrous tetrahydrofuran (THF, 2.0 mL)

  • Nitrogen or Argon gas supply

  • 10 mL pressure tube

Procedure:

  • To a 10 mL pressure tube containing a magnetic stir bar, add the substituted quinoline (0.5 mmol, 1.0 equiv), the PNP-manganese pincer catalyst (2.0 mol %), KOtBu (5.0 mol %), and ammonia-borane (1.1 mmol).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add anhydrous THF (2.0 mL) via syringe.

  • Seal the pressure tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 6 hours.

  • After cooling to room temperature, carefully open the pressure tube.

  • Remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the corresponding 1,2,3,4-tetrahydroquinoline.

Conclusion

Manganese pincer catalysts offer a versatile and efficient platform for the synthesis of tetrahydroquinolines. The methodologies presented, including direct hydrogenation and the atom-economical "borrowing hydrogen" approach, provide researchers with powerful tools for accessing these valuable heterocyclic compounds. The use of earth-abundant manganese contributes to more sustainable and cost-effective synthetic processes in both academic and industrial research. The detailed protocols and compiled data in these application notes serve as a practical guide for the implementation of these catalytic systems.

References

Gold-Catalyzed Synthesis of Tetrahydroquinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthesis of tetrahydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, has been significantly advanced through the use of gold catalysis. These methodologies offer mild reaction conditions, high efficiency, and excellent selectivity, providing a powerful tool for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for key gold-catalyzed methods for the synthesis of tetrahydroquinolines.

Introduction

Tetrahydroquinolines are a privileged structural motif in drug discovery, appearing in a wide range of therapeutic agents. Traditional synthetic routes to these compounds often require harsh conditions or multi-step procedures. Gold catalysis has emerged as a powerful alternative, enabling the direct and efficient construction of the tetrahydroquinoline core from readily available starting materials. This document outlines three prominent gold-catalyzed methods: Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines, Tandem Hydroamination/Asymmetric Transfer Hydrogenation of o-Alkynylanilines, and a Hydroalkoxylation/Povarov Reaction Cascade.

Data Presentation

The following tables summarize the quantitative data for the different gold-catalyzed methods, showcasing their substrate scope and efficiency.

Table 1: Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines[1]
EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
1N-phenylpropargylamineXPhosAuNTf₂HFIP652487
2N-(4-methylphenyl)propargylamineXPhosAuNTf₂HFIP652485
3N-(4-methoxyphenyl)propargylamineXPhosAuNTf₂HFIP652482
4N-(4-chlorophenyl)propargylamineXPhosAuNTf₂HFIP652478
5N-(3-methylphenyl)propargylamineXPhosAuNTf₂HFIP652483
Table 2: Gold-Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation[2][3]
EntrySubstrateGold CatalystChiral Co-catalystReductantYield (%)ee (%)
12-(1-phenylprop-2-yn-1-yl)anilinePh₃PAuCl/AgOTfChiral Phosphoric AcidHantzsch Ester>9994
22-(1-(4-methylphenyl)prop-2-yn-1-yl)anilinePh₃PAuCl/AgOTfChiral Phosphoric AcidHantzsch Ester9895
32-(1-(4-methoxyphenyl)prop-2-yn-1-yl)anilinePh₃PAuCl/AgOTfChiral Phosphoric AcidHantzsch Ester9996
42-(1-(4-chlorophenyl)prop-2-yn-1-yl)anilinePh₃PAuCl/AgOTfChiral Phosphoric AcidHantzsch Ester9593
52-(1-cyclohexylprop-2-yn-1-yl)anilinePh₃PAuCl/AgOTfChiral Phosphoric AcidHantzsch Ester9290
Table 3: Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade[4][5]
EntryAlkynolImineGold CatalystSolventTemp (°C)Yield (%)dr
14-pentyn-1-olN-phenylbenzaldimine[Au(JohnPhos)(CH₃CN)][SbF₆]DCE6092>20:1
24-pentyn-1-olN-(4-methoxyphenyl)benzaldimine[Au(JohnPhos)(CH₃CN)][SbF₆]DCE6090>20:1
34-pentyn-1-olN-phenyl(4-chlorobenzaldimine)[Au(JohnPhos)(CH₃CN)][SbF₆]DCE60767:1
44-pentyn-1-olN-phenyl(4-bromobenzaldimine)[Au(JohnPhos)(CH₃CN)][SbF₆]DCE60837:1
55-hexyn-1-olN-phenylbenzaldimine[Au(JohnPhos)(CH₃CN)][SbF₆]DCE608510:1

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines

This protocol is based on the work of Yi et al. and describes a tandem reaction to construct tetrahydroquinolines.[1][2][3]

Materials:

  • N-Aryl propargylamine (1.0 equiv)

  • XPhosAuNTf₂ (0.05 equiv)

  • Hantzsch ester (1.5 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the N-aryl propargylamine (e.g., 0.2 mmol, 1.0 equiv), XPhosAuNTf₂ (0.01 mmol, 0.05 equiv), and Hantzsch ester (0.3 mmol, 1.5 equiv).

  • Add anhydrous HFIP (1.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 65 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: e.g., petroleum ether/ethyl acetate mixture) to afford the desired tetrahydroquinoline.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Gold-Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on established methods for the enantioselective synthesis of tetrahydroquinolines.[4][5]

Materials:

  • o-Alkynylaniline substrate (1.0 equiv)

  • Ph₃PAuCl (0.025 equiv)

  • AgOTf (0.025 equiv)

  • Chiral phosphoric acid (e.g., (R)-TRIP) (0.05 equiv)

  • Hantzsch ester (1.2 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane) (0.1 M)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Ph₃PAuCl (0.005 mmol, 0.025 equiv) and AgOTf (0.005 mmol, 0.025 equiv).

  • Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the chiral phosphoric acid (0.01 mmol, 0.05 equiv) and stir for another 10 minutes.

  • Add the o-alkynylaniline substrate (0.2 mmol, 1.0 equiv) and the Hantzsch ester (0.24 mmol, 1.2 equiv).

  • Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral tetrahydroquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: General Procedure for Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade

This protocol is based on the work of Li, Yao, and Li for the synthesis of fused tricyclic tetrahydroquinolines.[6][7][8]

Materials:

  • Alkynol (1.0 equiv)

  • N-Aryl imine (1.0 equiv)

  • [Au(JohnPhos)(CH₃CN)][SbF₆] (0.05 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (0.1 M)

  • Anhydrous, inert atmosphere (e.g., Argon)

  • Oven-dried vial with a magnetic stirring bar

Procedure:

  • To a 10 mL oven-dried vial containing a magnetic stirring bar, add the N-aryl imine (0.30 mmol, 1.0 equiv) and [Au(JohnPhos)(CH₃CN)][SbF₆] (0.015 mmol, 0.05 equiv).

  • Under an argon atmosphere, add dry DCE (2.0 mL).

  • In a separate vial, dissolve the alkynol (0.30 mmol, 1.0 equiv) in dry DCE (1.0 mL).

  • Add the alkynol solution to the reaction mixture via syringe.

  • Stir the reaction mixture at 60 °C overnight.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the fused tetrahydroquinoline product.[6]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.

reaction_mechanism_1 cluster_hydroarylation Intramolecular Hydroarylation cluster_hydrogenation Transfer Hydrogenation Start N-Aryl Propargylamine + Au(I) Catalyst Intermediate_A π-Alkyne-Au Complex Start->Intermediate_A Coordination Intermediate_B Vinyl-Au Intermediate Intermediate_A->Intermediate_B 6-endo-dig Cyclization Intermediate_C Dihydroquinoline Intermediate_B->Intermediate_C Protodeauration Intermediate_C_H Dihydroquinoline Product Tetrahydroquinoline Intermediate_C_H->Product Reduction Hantzsch_Ester Hantzsch Ester Hantzsch_Ester->Product

Caption: Proposed mechanism for the gold-catalyzed intramolecular hydroarylation and transfer hydrogenation.

reaction_mechanism_2 cluster_hydroalkoxylation Intramolecular Hydroalkoxylation cluster_povarov Povarov Reaction Start Alkynol + Au(I) Catalyst Intermediate_A π-Alkyne-Au Complex Start->Intermediate_A Coordination Intermediate_B Dihydrofuran Intermediate_A->Intermediate_B 5-endo-dig Cyclization & Protodeauration Intermediate_B_P Dihydrofuran Transition_State [4+2] Cycloaddition TS Intermediate_B_P->Transition_State Imine N-Aryl Imine Imine->Transition_State Product Fused Tetrahydroquinoline Transition_State->Product Rearomatization

Caption: Proposed mechanism for the gold-catalyzed hydroalkoxylation/Povarov reaction cascade.

experimental_workflow Start Start Setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N₂ or Ar) - Add reagents and catalyst Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Setup->Reaction Workup Workup: - Cool to room temperature - Concentrate under reduced pressure Reaction->Workup Purification Purification: - Flash column chromatography Workup->Purification Analysis Analysis: - ¹H NMR, ¹³C NMR, HRMS - Chiral HPLC (for enantioselective reactions) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for gold-catalyzed synthesis of tetrahydroquinolines.

References

Domino Reactions for the Synthesis of the Tetrahydroquinoline Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a topic of significant interest, with domino reactions emerging as a powerful and efficient strategy for constructing this heterocyclic core. Domino reactions, also known as tandem or cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it highly attractive for both academic research and industrial drug development.

This document provides detailed application notes and experimental protocols for three distinct and effective domino strategies for the synthesis of the tetrahydroquinoline core:

  • Tandem Reduction-Reductive Amination: A diastereoselective approach to substituted tetrahydroquinoline-4-carboxylic esters.

  • Enantioselective Three-Component Povarov Reaction: A chiral phosphoric acid-catalyzed reaction for the asymmetric synthesis of 2,4-disubstituted tetrahydroquinolines.

  • N-Heterocyclic Carbene (NHC)-Catalyzed Stereoselective Cascade: A novel approach to functionalized tetrahydroquinolines with multiple stereocenters.

Tandem Reduction-Reductive Amination

This domino reaction provides a highly diastereoselective route to substituted tetrahydroquinoline-4-carboxylic esters from readily available 2-nitroaryl ketones and aldehydes. The reaction proceeds through a sequence of a nitro group reduction to an aniline, followed by an intramolecular reductive amination.

Reaction Scheme:

G cluster_0 Tandem Reduction-Reductive Amination start 2-Nitroaryl Ketoester intermediate1 Aniline Intermediate start->intermediate1 H2, Pd/C (Nitro Reduction) intermediate2 Cyclic Imine intermediate1->intermediate2 Intramolecular Condensation product cis-Tetrahydroquinoline intermediate2->product H2, Pd/C (Imine Reduction)

Caption: Domino Reduction-Reductive Amination Pathway.

Quantitative Data
EntryProductYield (%)[1]Diastereomeric Ratio (cis:trans)[1]
1HMe2-methyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline95>99:1
2HEt2-ethyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline98>99:1
3HPh2-phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline93>99:1
4MeMe2,2-dimethyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline85-
Experimental Protocol

General Procedure for the Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters: [1]

A solution of the appropriate 2-nitroaryl ketoester (1.0 mmol) in absolute ethanol (20 mL) is placed in a Parr hydrogenation bottle. To this solution is added 5% palladium on carbon (0.10 g). The mixture is then hydrogenated on a Parr apparatus at an initial pressure of 50 psi of H₂. The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired cis-tetrahydroquinoline derivative.

Enantioselective Three-Component Povarov Reaction

This powerful multicomponent reaction allows for the asymmetric synthesis of 2,4-disubstituted tetrahydroquinolines from an aldehyde, an aniline, and an enecarbamate. The reaction is catalyzed by a chiral phosphoric acid, which controls the stereochemical outcome of the [4+2] cycloaddition.

Reaction Scheme:

G cluster_1 Enantioselective Povarov Reaction reactants Aldehyde + Aniline + Benzyl N-vinylcarbamate intermediate Chiral Imine-Catalyst Complex reactants->intermediate In situ imine formation and activation catalyst Chiral Phosphoric Acid catalyst->intermediate product cis-2,4-Disubstituted Tetrahydroquinoline intermediate->product [4+2] Cycloaddition

Caption: Chiral Phosphoric Acid-Catalyzed Povarov Reaction.

Quantitative Data
EntryAldehydeAnilineProductYield (%)[2][3]ee (%)[2][3]
1Benzaldehydep-Anisidine(2R,4S)-N-Cbz-2-phenyl-4-(p-methoxyphenylamino)-1,2,3,4-tetrahydroquinoline90>99
2Isovaleraldehydep-Anisidine(2R,4S)-N-Cbz-2-isobutyl-4-(p-methoxyphenylamino)-1,2,3,4-tetrahydroquinoline8596
3Cyclohexanecarboxaldehydep-Anisidine(2R,4S)-N-Cbz-2-cyclohexyl-4-(p-methoxyphenylamino)-1,2,3,4-tetrahydroquinoline8898
4BenzaldehydeAniline(2R,4S)-N-Cbz-2-phenyl-4-phenylamino-1,2,3,4-tetrahydroquinoline8297
Experimental Protocol

General Procedure for the Enantioselective Three-Component Povarov Reaction: [2][3]

To a solution of the aldehyde (0.5 mmol) and the aniline (0.6 mmol) in CH₂Cl₂ (1.0 mL) at 0 °C is added the chiral phosphoric acid catalyst (0.05 mmol, 10 mol%). The mixture is stirred for 10 minutes, and then a solution of benzyl N-vinylcarbamate (0.75 mmol) in CH₂Cl₂ (1.0 mL) is added. The reaction mixture is stirred at 0 °C for the indicated time (typically 24-48 hours), monitoring by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired cis-2,4-disubstituted tetrahydroquinoline.

N-Heterocyclic Carbene (NHC)-Catalyzed Stereoselective Cascade

This innovative domino reaction utilizes an N-heterocyclic carbene catalyst to construct functionalized tetrahydroquinolines from 2'-aminophenylenones and 2-bromoenals. The cascade involves an aza-Michael-Michael-lactonization sequence, generating three contiguous stereocenters with high diastereo- and enantioselectivity.

Reaction Scheme:

G cluster_2 NHC-Catalyzed Cascade Reaction reactants 2'-Aminophenylenone + 2-Bromoenal intermediate1 Acyl Azolium Intermediate reactants->intermediate1 NHC addition catalyst Chiral NHC catalyst->intermediate1 intermediate2 Aza-Michael Adduct intermediate1->intermediate2 Aza-Michael Addition intermediate3 Michael Adduct intermediate2->intermediate3 Intramolecular Michael Addition product Functionalized Tetrahydroquinoline intermediate3->product Lactonization

Caption: NHC-Catalyzed Aza-Michael-Michael-Lactonization Cascade.

Quantitative Data
EntryR¹ (on enal)R² (on aminophenylenone)ProductYield (%)[4]dr[4]ee (%)[4]
1PhHFused tetrahydroquinoline-lactone95>25:198
24-MeC₆H₄HFused tetrahydroquinoline-lactone92>25:197
34-ClC₆H₄HFused tetrahydroquinoline-lactone98>25:196
4PhMeFused tetrahydroquinoline-lactone89>25:195
Experimental Protocol

General Procedure for the NHC-Catalyzed Stereoselective Cascade Reaction: [4]

To a solution of the 2'-aminophenylenone (0.2 mmol), the 2-bromoenal (0.24 mmol), and the chiral triazolium salt (NHC precursor, 0.04 mmol, 20 mol%) in THF (2.0 mL) is added DBU (0.04 mmol, 20 mol%) at room temperature. The reaction mixture is stirred at this temperature for the specified time (typically 12-24 hours) and monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to give the corresponding functionalized tetrahydroquinoline derivative.

References

Application Notes and Protocols for N-Heterocycle Synthesis via Borrowing Hydrogen Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The borrowing hydrogen (BH) methodology, also known as hydrogen autotransfer, has emerged as a powerful and sustainable strategy for the synthesis of N-heterocycles, which are core scaffolds in numerous pharmaceuticals and bioactive molecules.[1][2][3] This atom-economical approach utilizes readily available and stable alcohols as alkylating agents, with water being the sole byproduct, thus aligning with the principles of green chemistry.[4] This document provides a detailed overview of the borrowing hydrogen methodology, including its mechanism, common catalytic systems, and specific experimental protocols for the synthesis of various N-heterocycles.

The Borrowing Hydrogen Catalytic Cycle

The borrowing hydrogen methodology operates through a one-pot oxidation-reaction-reduction sequence.[1] The catalytic cycle begins with the temporary "borrowing" of hydrogen from an alcohol substrate by a transition metal catalyst to form a reactive carbonyl intermediate (an aldehyde or ketone). This intermediate then undergoes a condensation reaction with a nitrogen-containing nucleophile (e.g., an amine) to form an imine or enamine. In the final step, the catalyst returns the "borrowed" hydrogen to the intermediate, resulting in the formation of the desired N-alkylated product and regeneration of the active catalyst.[1][2]

Borrowing_Hydrogen_Cycle cluster_0 Borrowing Hydrogen Catalytic Cycle Alcohol RCH₂OH (Alcohol) Catalyst [M] (Catalyst) Alcohol->Catalyst Dehydrogenation Catalyst_H2 [M]-H₂ (Metal Hydride) Aldehyde RCHO (Aldehyde) Catalyst_H2->Aldehyde - H₂ Imine RCH=NR' (Imine) Catalyst_H2->Imine + H₂ Aldehyde->Imine + R'NH₂ - H₂O Amine R'NH₂ (Amine) Amine->Imine Product RCH₂NHR' (N-Alkylated Product) Imine->Product Hydrogenation Product->Catalyst Product Release Catalyst->Alcohol Catalyst Regeneration Catalyst->Catalyst_H2 + H₂ Water H₂O Quinoline_Synthesis_Workflow cluster_workflow Experimental Workflow for Quinoline Synthesis Start Start Reactants Combine 2-aminobenzyl alcohol, secondary alcohol, catalyst, and base in a sealed tube. Start->Reactants Reaction Heat the reaction mixture (e.g., 120-140 °C) for a specified time (e.g., 12-24 h). Reactants->Reaction Cooling Cool the reaction mixture to room temperature. Reaction->Cooling Purification Purify the crude product by column chromatography. Cooling->Purification Analysis Characterize the purified quinoline product (NMR, MS). Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for selected modern one-pot methodologies for the synthesis of functionalized tetrahydroquinolines. This valuable structural motif is a cornerstone in many biologically active compounds and pharmaceutical agents. The following sections detail four distinct and efficient catalytic approaches: a gold-catalyzed domino reaction, an organocatalytic asymmetric cascade, a manganese-catalyzed borrowing hydrogen strategy, and a diastereoselective [4+2] annulation.

Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade

Application Note:

This method provides a one-pot synthesis of fused tricyclic tetrahydroquinolines through a gold-catalyzed cascade reaction. The process involves an intramolecular hydroalkoxylation of alkynols followed by a Povarov reaction with N-aryl imines.[1][2][3] The gold catalyst exhibits a dual role, first promoting the formation of a dihydrofuran intermediate, which then undergoes a [4+2] cycloaddition with the imine.[1][2] This approach is notable for its ability to construct complex molecular architectures from readily available starting materials under mild conditions.[1][2][3]

Experimental Protocol:

General Procedure for the Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade: [1][2]

  • To an oven-dried 10 mL vial equipped with a magnetic stirring bar, add the N-aryl imine (0.30 mmol) and [Au(JohnPhos)(CH3CN)][SbF6] (5.0 mol %, 11.6 mg).

  • Add dry 1,2-dichloroethane (DCE, 2.0 mL) to the vial.

  • In a separate vial, dissolve the alkynol (0.30 mmol) in dry DCE (1.0 mL).

  • Under an argon atmosphere, add the alkynol solution to the reaction mixture.

  • Stir the reaction mixture at 60 °C overnight under an argon atmosphere.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired fused tetrahydroquinoline product.

Data Presentation:

EntryAlkynolImineProductYield (%)dr
11a2a3a8814:1
21a2c3c767:1
31a2d3d837:1

Data extracted from supplementary information of the cited literature.[1]

Reaction Pathway:

Gold_Catalyzed_Cascade Alkynol Alkynol Hydroalkoxylation Intramolecular Hydroalkoxylation Alkynol->Hydroalkoxylation Au(I) Imine N-Aryl Imine Povarov Povarov Reaction [4+2] Cycloaddition Imine->Povarov Au(I) Catalyst [Au(JohnPhos)(CH3CN)][SbF6] Catalyst->Hydroalkoxylation Solvent DCE, 60 °C Dihydrofuran Dihydrofuran Intermediate Hydroalkoxylation->Dihydrofuran Dihydrofuran->Povarov Product Fused Tricyclic Tetrahydroquinoline Povarov->Product

Caption: Gold-Catalyzed Domino Reaction Pathway.

Organocatalytic Asymmetric Aza-Michael/Michael Cascade

Application Note:

This protocol describes a highly enantioselective one-pot synthesis of 2,3,4-trisubstituted tetrahydroquinolines via an organocatalytic aza-Michael/Michael cascade reaction.[4] Chiral bifunctional catalysts, such as squaramides, are employed to control the stereochemical outcome of the reaction, affording the products in excellent yields, high enantioselectivities, and good diastereoselectivities.[5][6] This method is attractive for its operational simplicity and the use of metal-free catalysts.[4][5]

Experimental Protocol:

General Procedure for the Organocatalytic Asymmetric Cascade: [5]

  • To a solution of the 2-amino-α,β-unsaturated ester (0.1 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (1.0 mL), add the nitroolefin (0.2 mmol).

  • Add the chiral squaramide catalyst (1 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-48 hours).

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the functionalized tetrahydroquinoline.

Data Presentation:

EntryCatalyst Loading (mol%)Yield (%)dree (%)
11up to 99>20:1up to 99
2 (gram-scale)0.5>95>20:1>98

Data represents typical ranges reported in the literature.[5][6]

Logical Workflow:

Organocatalytic_Workflow Start Start Reactants Mix 2-Amino-α,β-unsaturated ester, Nitroolefin, and Chiral Catalyst in DCE/Toluene Start->Reactants Stir Stir at Room Temperature (2-48 h) Reactants->Stir Monitor Monitor Reaction by TLC Stir->Monitor Purify Direct Purification by Flash Column Chromatography Monitor->Purify Reaction Complete Product Isolate Functionalized Tetrahydroquinoline Purify->Product End End Product->End Borrowing_Hydrogen cluster_BH Borrowing Hydrogen Cycle cluster_THQ_formation Tetrahydroquinoline Formation Alcohol Secondary Alcohol Aldehyde Aldehyde (in situ) Alcohol->Aldehyde Dehydrogenation Mn_H2 Mn(I)-H2 Condensation Condensation Aldehyde->Condensation Mn_cat Mn(I) Catalyst Mn_H2->Mn_cat Hydrogenation Imine_intermediate Cyclic Imine Mn_H2->Imine_intermediate H2 source Amino_alcohol 2-Aminobenzyl Alcohol Amino_alcohol->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Cyclization->Imine_intermediate THQ Tetrahydroquinoline Imine_intermediate->THQ Reduction Annulation_Workflow Start Start Mix_Reactants Combine o-tosylaminophenyl-p-QM, cyanoalkene, and base in anhydrous solvent Start->Mix_Reactants Stir_RT Stir at Room Temperature (1 hour) Mix_Reactants->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Purification Direct Flash Column Chromatography Monitor_TLC->Purification Reaction Complete Product_Isolation Isolate 4-Aryl-substituted Tetrahydroquinoline Purification->Product_Isolation End End Product_Isolation->End

References

Synthesis of N-Substituted Tetrahydroquinoline-2-carboxylates: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted tetrahydroquinoline-2-carboxylates, a class of compounds with significant potential in drug discovery. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as therapeutic agents, notably as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

Application Notes

N-substituted tetrahydroquinoline-2-carboxylates are valuable building blocks in the development of novel therapeutics. Their rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. A key application of these compounds is in the development of anticancer agents targeting the mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in oncology.[4][5][6]

The synthesis of these complex molecules can be achieved through various modern organic chemistry methodologies, including domino reactions and asymmetric catalysis. The choice of synthetic route can be tailored to achieve specific stereochemical outcomes and substitution patterns, which is crucial for optimizing pharmacological activity.

Key Synthetic Methodologies

Two prominent methods for the synthesis of substituted tetrahydroquinolines are the Domino Povarov Reaction and Asymmetric Biomimetic Reduction.

  • Domino Povarov Reaction: This one-pot, multi-component reaction allows for the efficient construction of polysubstituted tetrahydroquinolines from simple starting materials like anilines, aldehydes, and activated alkenes.[7][8][9] It is a powerful tool for generating molecular diversity in a combinatorial fashion.

  • Asymmetric Biomimetic Reduction: This method enables the enantioselective synthesis of 2-functionalized tetrahydroquinolines, including the target carboxylates, from quinoline precursors.[10][11][12] This approach is particularly valuable for producing chirally pure compounds, which is often a requirement for clinical drug candidates.

Data Presentation

The following tables summarize quantitative data for the synthesis of substituted tetrahydroquinoline carboxylates using the aforementioned methodologies.

Table 1: Domino Povarov Reaction for the Synthesis of Tetrahydroquinoline-3-carboxylates [7]

EntryAr¹ (Amine)Ar² (Aldehyde)ProductYield (%)
1aC₆H₅C₆H₅1a65
1b4-MeC₆H₄C₆H₅1b67
1c4-MeOC₆H₄C₆H₅1c63
1d4-ClC₆H₄C₆H₅1d58
1e4-BrC₆H₄C₆H₅1e55
1fC₆H₅4-MeC₆H₄1f61
1gC₆H₅4-MeOC₆H₄1g59
1hC₆H₅4-ClC₆H₄1h52
1iC₆H₅4-BrC₆H₄1i48
1jC₆H₅4-NO₂C₆H₄1j41
1k4-MeC₆H₄4-MeC₆H₄1k66
1l4-MeOC₆H₄4-MeOC₆H₄1l60
1m4-ClC₆H₄4-ClC₆H₄1m54

Reaction Conditions: Arylamine (3.0 mmol), methyl propiolate (1.0 mmol), aromatic aldehyde (1.2 mmol), p-toluenesulfonic acid (0.2 mmol), ethanol (10 mL), reflux, 8-12 h.

Table 2: Asymmetric Biomimetic Reduction of Quinoline-2-carboxylates [10]

EntrySubstrate (R)ProductYield (%)ee (%)
1OMe2a9196
2OEt2b9397
3OiPr2c8995
4OBn2d9598
5NH₂2e8592
6NHMe2f8894
7NHEt2g8693
86-Cl2h9597
97-Cl2i8495
108-Cl2j9296
115,7-diCl2k9799 (trans)

Reaction Conditions: Quinoline substrate (0.2 mmol), NAD(P)H model (S)-H4 (10 mol%), Ru-complex (5 mol%), phosphoric acid (10 mol%), H₂ (50 atm), solvent, temperature, and time as optimized in the original study.

Experimental Protocols

Protocol 1: General Procedure for the Domino Povarov Reaction for the Synthesis of Methyl 2-aryl-4-(arylamino)-1,2,3,4-tetrahydroquinoline-3-carboxylates [7]

  • To a solution of arylamine (3.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (10 mL) is added p-toluenesulfonic acid (0.2 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • An aromatic aldehyde (1.2 mmol) is added to the reaction mixture.

  • The reaction mixture is heated to reflux and stirred for 8-12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Protocol 2: General Procedure for the Asymmetric Biomimetic Reduction of Ethyl Quinoline-2-carboxylate [10]

  • To a flame-dried Schlenk tube are added the ethyl quinoline-2-carboxylate substrate (0.2 mmol), the chiral NAD(P)H model (S)-H4 (10 mol%), the Ruthenium complex (5 mol%), and the achiral phosphoric acid catalyst (10 mol%).

  • The tube is evacuated and backfilled with hydrogen gas (3 cycles).

  • The appropriate solvent is added, and the mixture is stirred under 50 atm of hydrogen at the optimized temperature for the specified time.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Visualizations

Experimental Workflow: Domino Povarov Reaction

G cluster_start Starting Materials Arylamine Arylamine ReactionVessel Reaction Vessel (Ethanol, Reflux) Arylamine->ReactionVessel MethylPropiolate Methyl Propiolate MethylPropiolate->ReactionVessel Aldehyde Aromatic Aldehyde Aldehyde->ReactionVessel Catalyst p-Toluenesulfonic Acid Catalyst->ReactionVessel Workup Work-up (Solvent Removal) ReactionVessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Tetrahydroquinoline- 3-carboxylate Purification->Product

Caption: Workflow for the Domino Povarov Synthesis.

Signaling Pathway: mTOR Inhibition by Tetrahydroquinoline Derivatives

G cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Autophagy Autophagy mTORC1->Autophagy Inhibitor N-Substituted Tetrahydroquinoline -2-carboxylate Inhibitor->mTORC1

Caption: Inhibition of the mTOR Signaling Pathway.

References

Application Note: High-Throughput Parallel Synthesis of a Diverse Tetrahydroquinoline-Based Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its three-dimensional architecture provides an excellent framework for the spatial presentation of diverse functional groups, making it an ideal candidate for the construction of compound libraries in drug discovery. This application note describes a robust methodology for the parallel synthesis of a library of novel tetrahydroquinoline derivatives using Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate as a versatile starting material. The protocol is designed for high-throughput synthesis, enabling the rapid generation of a multitude of analogs for screening and lead optimization.

The strategy involves a two-pronged diversification approach, targeting the secondary amine at the N1 position and the ethyl ester at the C2 position of the tetrahydroquinoline core. This allows for the introduction of a wide array of substituents, thereby generating significant molecular diversity from a single, readily accessible scaffold.

Parallel Synthesis Workflow

The parallel synthesis workflow is designed for efficiency and automation-friendliness. It commences with the N-functionalization of the this compound scaffold, followed by the diversification of the ester moiety.

  • Diagram of the overall parallel synthesis workflow.

Parallel_Synthesis_Workflow Scaffold Ethyl 1,2,3,4-tetrahydroquinoline- 2-carboxylate N_Alkylation N-Alkylation / N-Acylation (Parallel Array) Scaffold->N_Alkylation R-X or R-COCl Amidation Amide Formation (Parallel Array) N_Alkylation->Amidation R'-NH2 Purification High-Throughput Purification Amidation->Purification Library Diverse Compound Library Analysis QC & Analysis (LC-MS, NMR) Purification->Analysis Analysis->Library

Caption: General workflow for the parallel synthesis of a tetrahydroquinoline library.

Experimental Protocols

Materials and Equipment
  • This compound

  • Array of alkyl halides (R-X) and acyl chlorides (R-COCl)

  • Array of primary and secondary amines (R'-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Parallel synthesis reactor blocks or multi-well plates

  • Automated liquid handler (optional)

  • High-throughput purification system (e.g., preparative HPLC-MS)

  • LC-MS and NMR for analysis

Protocol 1: Parallel N-Alkylation/N-Acylation of this compound

This protocol describes the parallel functionalization of the nitrogen atom of the tetrahydroquinoline scaffold.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in DMF.

    • Prepare 0.6 M stock solutions of a diverse set of alkyl halides or acyl chlorides in DMF in a 96-well plate format.

    • Prepare a 1.0 M stock solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well deep-well plate, add 200 µL (0.1 mmol) of the this compound stock solution.

    • Add 200 µL (0.12 mmol) of the corresponding alkyl halide or acyl chloride stock solution to each well.

    • Add 150 µL (0.15 mmol) of the DIPEA stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction plate and place it in a shaker incubator at 60 °C for 16 hours.

    • Monitor the reaction progress by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Work-up (for direct use in the next step):

    • Upon completion, the reaction mixtures can be used directly in the subsequent amidation step after dilution.

  • Diagram illustrating the diversification at the N1 position.

N_Diversification Scaffold Ethyl 1,2,3,4-tetrahydroquinoline- 2-carboxylate N-H COOEt Product N-Substituted THQ Intermediate N-R COOEt Scaffold:n->Product:n Scaffold:e->Product:e BuildingBlocks {Alkyl Halides (R-X) | Acyl Chlorides (R-COCl)} BuildingBlocks->Product DIPEA, DMF

Caption: N-functionalization of the tetrahydroquinoline scaffold.

Protocol 2: Parallel Amide Formation

This protocol outlines the conversion of the ethyl ester to a diverse library of amides.

  • Preparation of Amine Stock Solutions:

    • Prepare 1.0 M stock solutions of a diverse set of primary and secondary amines in DMF in a 96-well plate format.

  • Reaction Setup:

    • To each well of the plate containing the N-functionalized intermediates, add 500 µL (0.5 mmol) of the corresponding amine stock solution.

  • Reaction Conditions:

    • Seal the reaction plate and heat at 80 °C for 24 hours.

    • Monitor the reaction progress by LC-MS analysis of representative wells.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixtures with an equal volume of DMSO.

    • Subject the crude products to high-throughput preparative HPLC-MS for purification.

    • Collect the fractions corresponding to the desired products.

    • Lyophilize the purified fractions to obtain the final compounds as powders.

Data Presentation

The following tables summarize representative quantitative data for the parallel synthesis of a subset of the compound library.

Table 1: Parallel N-Alkylation/N-Acylation of this compound

EntryR-GroupReagentConversion (%)
1BenzylBenzyl bromide>95
2AcetylAcetyl chloride>98
3Propyl1-Iodopropane92
4Isobutyl1-Bromo-2-methylpropane88
5CyclohexylcarbonylCyclohexanecarbonyl chloride>98

Conversion determined by LC-MS analysis of crude reaction mixture.

Table 2: Parallel Amide Formation from N-Benzylated Intermediate

EntryR'-AmineProduct Yield (%)Purity (%)
1Cyclopropylamine78>95
2Morpholine85>98
3Aniline65>95
44-Fluorobenzylamine72>97
5Piperidine88>98

Yields are for isolated, purified products. Purity determined by LC-MS at 254 nm.

  • Diagram showing the logical relationship of the two-step diversification.

Diversification_Logic Start THQ Scaffold Step1 Step 1: N-Diversification (Array of R groups) Start->Step1 Intermediate N-Substituted Intermediates Step1->Intermediate Step2 Step 2: Amide Diversification (Array of R' amines) Intermediate->Step2 Final_Library Final Compound Library (R and R' diversity) Step2->Final_Library

Caption: Two-step diversification strategy for library synthesis.

Conclusion

This application note provides a detailed and efficient protocol for the parallel synthesis of a diverse library of 1,2,3,4-tetrahydroquinoline derivatives. The use of this compound as a starting scaffold allows for systematic exploration of chemical space around this privileged core. The described methods are amenable to high-throughput formats and can be readily adapted to include a wider range of building blocks, facilitating the rapid generation of novel compounds for biological screening in drug discovery programs.

References

Application Notes and Protocols: Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 1,2,3,4-tetrahydroquinoline scaffold, particularly derivatives of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, in the discovery of novel anticancer agents. While direct studies on the anticancer activity of this compound are limited in publicly available literature, extensive research on its structural analogs has demonstrated significant potential. This document summarizes the key findings, presents quantitative data for representative derivatives, and provides detailed protocols for essential experimental assays.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology research due to their demonstrated ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways implicated in tumorigenesis. This document focuses on the applications of this scaffold, with a particular emphasis on derivatives of the foundational molecule, this compound.

Quantitative Data on Anticancer Activity of Tetrahydroquinoline Derivatives

Numerous derivatives of the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid core have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. The data presented below is for N-substituted phenyl amide derivatives, which are structurally related to this compound and highlight the potential of this chemical class.

Compound IDR Group (N-substituent)Cancer Cell LineGI50 (μM)¹Reference
5e 4-FluorophenylNCI-H23 (Lung)3.49 ± 0.999[1]
NUGC-3 (Gastric)3.78 ± 0.618[1]
HCT-15 (Colon)3.83 ± 0.994[1]
6g 3,5-Bis(trifluoromethyl)phenylNCI-H23 (Lung)0.094 ± 0.012[1]
ACHN (Renal)0.110 ± 0.014[1]
MDA-MB-231 (Breast)0.138 ± 0.021[1]
PC-3 (Prostate)0.155 ± 0.018[1]
NUGC-3 (Gastric)0.105 ± 0.011[1]
HCT-15 (Colon)0.121 ± 0.015[1]
7g 3,5-Bis(trifluoromethyl)benzoylNCI-H23 (Lung)0.420 ± 0.058[1]
ACHN (Renal)0.531 ± 0.071[1]
MDA-MB-231 (Breast)0.684 ± 0.092[1]
PC-3 (Prostate)0.712 ± 0.088[1]
NUGC-3 (Gastric)0.498 ± 0.065[1]
HCT-15 (Colon)0.556 ± 0.073[1]

¹GI50: The concentration of the compound that causes 50% growth inhibition.

Key Signaling Pathways and Mechanisms of Action

Research into the anticancer mechanisms of 1,2,3,4-tetrahydroquinoline derivatives has identified several key cellular processes that are targeted by these compounds.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis.[1] Its aberrant activation is a hallmark of many cancers. Several 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity.[1]

NF_kB_Inhibition cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates THQ Tetrahydroquinoline Derivative THQ->NFkB_nuc Inhibits Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates

Inhibition of the NF-κB Signaling Pathway.
Induction of Apoptosis

A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).[2][3]

Apoptosis_Induction THQ Tetrahydroquinoline Derivative Mitochondria Mitochondria THQ->Mitochondria Induces Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Pathway of Apoptosis Induction.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound and its analogs.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H23, MDA-MB-231, HCT-15)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (or IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Tetrahydroquinoline Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate GI50 Values G->H

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydroquinoline derivatives at their GI50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with Tetrahydroquinoline Derivatives B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Workflow for the Annexin V/PI Apoptosis Assay.

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. While further investigation into the specific activity of this compound is warranted, the significant cytotoxic and mechanistic data available for its close analogs strongly support the continued exploration of this chemical class in cancer drug discovery. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing this important area of oncology research.

References

Application Note: Chiral HPLC for the Separation of Tetrahydroquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrahydroquinolines are a significant class of heterocyclic compounds frequently found in the core structure of various natural products and synthetic pharmaceuticals. The chirality of these molecules often plays a crucial role in their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the accurate separation and quantification of tetrahydroquinoline enantiomers are paramount in drug discovery, development, and quality control. This application note provides a detailed protocol for the enantioselective separation of tetrahydroquinoline derivatives using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the chromatographic conditions and results for the separation of various tetrahydroquinoline enantiomers, as derived from published research.

Table 1: Chromatographic Conditions for Chiral Separation of Tetrahydroquinoline Enantiomers

CompoundChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Detection (UV Wavelength)Reference
N-Boc-2-phenyl-THQ derivative (119b)Daicel Chiralpak IA250 mm x 4.6 mm i.d.n-hexane:isopropanol (99:1 v/v)1254 nm[1]
N-Boc-2-phenyl-THQ derivative (119c)Lux Cellulose–1250 mm x 4.6 mm i.d.n-hexane:isopropanol (99.5:0.5 v/v)1254 nm[1]
2-Phenyl-4-(p-tolyl)-1,2,3,4-tetrahydroquinolineChiralcel OD-H250 mm x 0.46 cmhexanes:2-propanol (95:5)0.6254 nm[2]

Table 2: Retention Times and Enantiomeric Excess

CompoundCSPtR (minor) (min)tR (major) (min)Enantiomeric Excess (ee)Reference
2-Phenyl-4-(p-tolyl)-1,2,3,4-tetrahydroquinolineChiralcel OD-H37.415.998%[2]

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of tetrahydroquinoline enantiomers based on established methods.

1. Materials and Reagents:

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: Racemic or enantioenriched tetrahydroquinoline derivative dissolved in the mobile phase or a compatible solvent.

  • Chiral Columns:

    • Daicel Chiralpak IA (or equivalent polysaccharide-based CSP)

    • Lux Cellulose-1 (or equivalent polysaccharide-based CSP)

    • Chiralcel OD-H (or equivalent polysaccharide-based CSP)

2. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: Select the appropriate chiral column based on the specific tetrahydroquinoline derivative (refer to Table 1).

  • Mobile Phase: Prepare the mobile phase by mixing n-hexane and isopropanol in the specified volume-to-volume ratio (e.g., 99:1, 99.5:0.5, or 95:5). Ensure the solvents are thoroughly mixed and degassed.

  • Flow Rate: Set the flow rate to the specified value (e.g., 0.6 mL/min or 1.0 mL/min).

  • Column Temperature: Maintain the column at ambient temperature unless otherwise specified.

  • Detection: Set the UV detector to the appropriate wavelength, typically 254 nm for aromatic compounds like tetrahydroquinolines.[1][2]

  • Injection Volume: Inject an appropriate volume of the sample solution (e.g., 10-20 µL).

4. Sample Preparation:

  • Accurately weigh and dissolve the tetrahydroquinoline sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Mandatory Visualization

The following diagram illustrates the general workflow for the chiral HPLC separation of tetrahydroquinoline enantiomers.

Chiral_HPLC_Workflow cluster_preparation Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Tetrahydroquinoline Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Mobile Phase (e.g., Hexane/Isopropanol) Solvent->Dissolve Injector Autosampler Dissolve->Injector Inject Sample Pump HPLC Pump Pump->Injector Mobile Phase Flow Column Chiral Column (e.g., Chiralpak IA) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for Chiral HPLC Separation of Tetrahydroquinoline Enantiomers.

References

Troubleshooting & Optimization

optimizing Povarov reaction conditions for higher yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Povarov reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of tetrahydroquinolines and related heterocycles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Povarov reaction experiments.

1. Low or No Product Yield

  • Question: My Povarov reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common challenge and can arise from several factors. A systematic approach to troubleshooting is essential.[1] Key areas to investigate include the quality of your starting materials, the choice of catalyst and solvent, and the reaction conditions.

    • Reagent Quality: Ensure the aniline and aldehyde are pure, and the alkene is sufficiently electron-rich.[2] The imine, formed in situ or pre-formed, can be prone to decomposition; adding a drying agent like MgSO₄ can sometimes improve the yield.[3]

    • Catalyst Activity: The Povarov reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[3] If you are observing low reactivity, consider the catalyst's nature and concentration. Stronger Lewis acids can enhance the reaction rate. However, excessively strong acids can lead to side reactions or decomposition.[4] It's crucial to screen different catalysts to find the optimal one for your specific substrates.[3]

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. Solvents like acetonitrile, dichloromethane (DCM), and toluene are commonly used.[3][5] Trying different solvents can sometimes dramatically improve the yield.

    • Reaction Temperature and Time: Some Povarov reactions proceed well at room temperature, while others require heating.[5] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and to check for starting material consumption or product decomposition over time.[6]

2. Poor Diastereoselectivity

  • Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity, typically a preference for the cis or trans isomer, is a critical aspect of optimizing the Povarov reaction.

    • Catalyst System: The choice of catalyst is paramount for controlling stereoselectivity. Chiral phosphoric acids and certain metal complexes have been shown to provide excellent diastereoselectivity and even enantioselectivity.[3] For instance, chiral phosphoric acid-catalyzed three-component Povarov reactions can afford cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with high diastereoselectivities.[3]

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Substrate Sterics: The steric bulk of the substituents on the aniline, aldehyde, and alkene can influence the facial selectivity of the cycloaddition, thereby affecting the diastereomeric ratio.

3. Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are these side products and how can I minimize them?

  • Answer: Side reactions can compete with the desired Povarov cycloaddition, leading to reduced yields and purification challenges.

    • Aldol Condensation/Polymerization: Aldehyd self-condensation or polymerization of the electron-rich alkene can occur, especially under harsh acidic conditions or at high temperatures.[4] Using milder catalysts or adding the alkene slowly to the reaction mixture can mitigate these side reactions.

    • Oxidation of Tetrahydroquinoline: The primary product, a tetrahydroquinoline, can sometimes be oxidized to the corresponding quinoline, especially if the reaction is run in the presence of air for extended periods or with certain catalysts. If the quinoline is the desired product, an oxidizing agent like DDQ can be added in a subsequent step.[5] If it is not desired, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Povarov reaction?

  • A1: The Povarov reaction is a formal aza-Diels-Alder reaction.[7] It typically proceeds through a stepwise mechanism. First, the aniline and aldehyde condense to form an imine (this can be done in situ).[2] A Lewis or Brønsted acid then activates the imine, making it more electrophilic.[3] The electron-rich alkene then attacks the activated iminium ion, forming a zwitterionic or carbocationic intermediate.[7][8] Finally, an intramolecular electrophilic aromatic substitution occurs, followed by rearomatization to yield the tetrahydroquinoline product.[2]

  • Q2: Which catalysts are most effective for the Povarov reaction?

  • A2: A wide range of catalysts can be used, and the optimal choice is substrate-dependent. Common categories include:

    • Lewis Acids: BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, InCl₃, and SnCl₄ are frequently employed.[2][3][9]

    • Brønsted Acids: Chiral phosphoric acids are particularly effective for asymmetric versions of the reaction.[3] Trifluoroacetic acid (TFA) is also used.[4]

    • Iodine: Molecular iodine has been reported as an effective catalyst under certain conditions.[3]

  • Q3: Can I use unenriched alkenes in a Povarov reaction?

  • A3: The classical Povarov reaction requires electron-rich alkenes like enol ethers or enamines to facilitate the cycloaddition with the electron-deficient iminium ion.[2] Reactions with unactivated or electron-poor alkenes are generally more challenging and may require more forcing conditions or specialized catalytic systems.[10]

  • Q4: Is it better to pre-form the imine or generate it in situ?

  • A4: The Povarov reaction can be performed as a one-pot, three-component reaction where the imine is generated in situ from the aniline and aldehyde.[3][11] This is often more convenient and is the most common approach. However, in some cases, pre-forming and purifying the imine before reacting it with the alkene can lead to cleaner reactions and higher yields, as it minimizes side reactions involving the free aldehyde.

Data Presentation: Catalyst and Solvent Effects

The following tables summarize the impact of different catalysts and solvents on the yield of the Povarov reaction, based on reported literature.

Table 1: Effect of Various Catalysts on Povarov Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Yb(OTf)₃ (10)CH₃CNRT391[3]
2Sc(OTf)₃ (10)CH₃CNRT389[3]
3Dy(OTf)₃ (10)CH₃CNRT385[3]
4InCl₃ (10)CH₃CNRT382[9]
5BF₃·OEt₂ (20)CH₂Cl₂0 to RT1275[12]
6I₂ (20)CH₂Cl₂RT688[3]

Note: Reaction conditions and substrates may vary between studies, affecting direct comparability.

Table 2: Effect of Solvent on Povarov Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Sc(OTf)₃-L1CH₂Cl₂302492[3]
2Sc(OTf)₃-L1Toluene302485[3]
3Sc(OTf)₃-L1THF302478[3]
4Sc(OTf)₃-L1CH₃CN302488[3]
5Sc(OTf)₃-L1Ether302465[3]

Note: This table is based on a specific asymmetric Povarov reaction reported by Feng and co-workers.[3]

Experimental Protocols

Representative Protocol for a Three-Component Povarov Reaction

This protocol provides a general methodology for the synthesis of a tetrahydroquinoline derivative via a Lewis acid-catalyzed three-component Povarov reaction.

Materials:

  • Aromatic amine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 mmol, 1.2 equiv)

  • Lewis acid catalyst (e.g., Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile) (5 mL)

  • Drying agent (e.g., molecular sieves 4Å)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aromatic amine (1.0 mmol), the aldehyde (1.0 mmol), the Lewis acid catalyst (0.1 mmol), and anhydrous acetonitrile (5 mL).

  • If necessary, add a drying agent like molecular sieves to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the imine.

  • Add the electron-rich alkene (1.2 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion (typically indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired tetrahydroquinoline product.

Visualizations

Povarov_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Aniline Aniline Imine Imine Formation (in situ) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition (Stepwise) Alkene->Cycloaddition Activation Imine Activation (+ Catalyst) Imine->Activation - H₂O Activation->Cycloaddition Intermediate Cationic Intermediate Cycloaddition->Intermediate EAS Electrophilic Aromatic Substitution Intermediate->EAS Product Tetrahydroquinoline EAS->Product

Caption: General mechanism of the three-component Povarov reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckReagents Verify Reagent Purity (Aniline, Aldehyde, Alkene) Start->CheckReagents ScreenCatalyst Screen Catalysts (Lewis vs. Brønsted Acid, Loading) CheckReagents->ScreenCatalyst Reagents OK ScreenSolvent Optimize Solvent ScreenCatalyst->ScreenSolvent Low Reactivity Success Improved Yield/ Purity Achieved ScreenCatalyst->Success Yield Improved OptimizeTemp Adjust Temperature & Reaction Time ScreenSolvent->OptimizeTemp Still Low Yield ScreenSolvent->Success Yield Improved InertAtmosphere Consider Inert Atmosphere (to prevent oxidation) OptimizeTemp->InertAtmosphere Decomposition/ Side Reactions OptimizeTemp->Success Yield Improved CheckWorkup Evaluate Workup/ Purification for Product Loss InertAtmosphere->CheckWorkup CheckWorkup->Success

Caption: A logical workflow for troubleshooting Povarov reactions.

References

Technical Support Center: Purification of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography
Problem Possible Cause Solution
Product degradation on the column The silica gel is acidic and may be causing the degradation of the amine-containing compound.Deactivate the silica gel by preparing a slurry with the chosen eluent and adding 1-2% triethylamine.
The compound is sensitive to prolonged exposure to the stationary phase.Increase the flow rate of the column to reduce the residence time of the compound on the silica gel.
Co-elution with impurities The solvent system does not provide adequate separation.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A common starting point is a mixture of petroleum ether and ethyl acetate.
The column is overloaded with the crude product.Use an appropriate ratio of silica gel to crude product, typically ranging from 50:1 to 100:1 by weight.
Streaking or tailing of the product band The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent, such as methanol, to the eluent system. Be cautious, as too much can lead to a loss of resolution.
The compound is not fully soluble in the eluent.Ensure the crude product is fully dissolved in a minimum amount of the initial eluent before loading it onto the column.
Recrystallization
Problem Possible Cause Solution
"Oiling out" of the product The solution is supersaturated, or the cooling process is too rapid.Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
The presence of significant impurities is disrupting crystal lattice formation.Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.
No crystal formation upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product and then attempt to cool the solution again.
The chosen solvent is not appropriate for recrystallization.Experiment with different solvent systems. Good options for this compound could include mixtures of petroleum ether and dichloromethane, or ethanol.
Low recovery of the purified product The product has significant solubility in the cold recrystallization solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are lost during the filtration process.Use a pre-wetted filter paper and wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often depend on the synthetic route used. If a Povarov or Doebner-von Miller reaction is employed, potential impurities include unreacted starting materials (anilines, aldehydes, and dienophiles), partially reacted intermediates, and polymeric byproducts.

Q2: How can I remove baseline impurities that are not effectively separated by column chromatography?

A2: An acid-base extraction can be a highly effective method for removing non-basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: What is a good starting point for a solvent system in column chromatography for this compound?

A3: A good starting point for silica gel column chromatography is a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and any impurities.

Q4: My purified product appears as an oil. How can I solidify it?

A4: If your purified product is an oil, it may be due to residual solvent or the presence of impurities that lower its melting point. Try removing any remaining solvent under high vacuum. If it remains an oil, attempting recrystallization from a different solvent system may help to induce crystallization.

Data Presentation

Purification Technique Typical Eluent/Solvent Reported Purity Notes
Silica Gel Column Chromatography Petroleum Ether / Ethyl Acetate>99% (by HPLC)[1]Gradient elution may be required for optimal separation. The addition of a small amount of triethylamine to the eluent can prevent streaking and degradation.
Recrystallization Petroleum Ether / DichloromethaneHighThe choice of solvent is critical and may require some experimentation.
Acid-Base Extraction Diethyl ether and aqueous HCl, followed by neutralization and extraction with diethyl ether.-An effective method for removing non-basic impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate).

    • The column is allowed to settle, and the top of the silica gel is protected with a layer of sand.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the initial eluent.

    • This solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

    • Fractions are collected in separate test tubes.

  • Analysis and Collection:

    • The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution:

    • The crude product is dissolved in a suitable organic solvent, such as diethyl ether.

  • Acidic Wash:

    • The organic solution is transferred to a separatory funnel and washed with a dilute aqueous acid solution (e.g., 1M HCl).

    • The layers are separated, and the aqueous layer (containing the protonated product) is collected. The organic layer is washed again with the acidic solution to ensure complete extraction.

  • Neutralization:

    • The combined aqueous layers are cooled in an ice bath and neutralized by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic.

  • Back-Extraction:

    • The neutralized aqueous solution is extracted multiple times with an organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal:

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow start Crude this compound pre_purification Preliminary Analysis (TLC/NMR) start->pre_purification acid_base Acid-Base Extraction pre_purification->acid_base Significant non-basic impurities column_chrom Column Chromatography pre_purification->column_chrom Multiple impurities recrystallization Recrystallization pre_purification->recrystallization Minor impurities, solid product acid_base->column_chrom Further purification needed final_product Pure Product acid_base->final_product Sufficiently pure column_chrom->recrystallization For final polishing/solid product column_chrom->final_product Sufficiently pure recrystallization->final_product analysis Purity Analysis (HPLC/NMR) final_product->analysis

Caption: A decision-making workflow for selecting the appropriate purification technique.

References

Technical Support Center: Identification and Mitigation of Byproducts in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts encountered in tetrahydroquinoline synthesis?

A1: During the synthesis of tetrahydroquinolines, several classes of byproducts can emerge depending on the chosen synthetic route. The most prevalent include:

  • Regioisomers: These are common in reactions like the Combes synthesis when using unsymmetrical β-diketones, leading to different substitution patterns on the quinoline ring.[1]

  • Aldol Condensation Products: In Friedländer synthesis, the ketone reactant can undergo self-condensation, especially under basic conditions, leading to undesired aldol adducts.[2]

  • Over-oxidized Products (Quinolines): In methods that involve a final reduction step to yield the tetrahydroquinoline, incomplete reduction or in-situ oxidation can lead to the formation of the corresponding aromatic quinoline.[3]

  • Polymers and Tars: Particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis, polymerization of α,β-unsaturated carbonyl compounds is a frequent issue, resulting in intractable tars and low yields.

  • Decomposition Products: Some tetrahydroquinoline scaffolds, especially fused tricyclic systems, can be unstable and degrade over time in solution, leading to reactive byproducts that may interfere with biological assays.

Q2: How can I detect and identify these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the identification of byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary idea of the complexity of your reaction mixture by observing the number of spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio of each component, aiding in structure elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural characterization of both the desired product and any significant byproducts that can be isolated. It provides detailed information about the chemical environment of atoms within a molecule.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for both analytical and preparative separation of the desired product from byproducts, especially for less volatile compounds.

Q3: Are there general strategies to minimize byproduct formation?

A3: Yes, several general strategies can be employed:

  • Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and solvent can significantly influence the product distribution.[6]

  • Choice of Catalyst: The type and loading of the catalyst (e.g., Lewis vs. Brønsted acids) can dramatically affect the reaction pathway and selectivity.[7]

  • Purity of Reagents: Using high-purity starting materials and dry solvents is crucial to prevent catalyst poisoning and unwanted side reactions.

  • Controlled Addition of Reagents: Slow, dropwise addition of a reactive intermediate can maintain its low concentration, thereby suppressing side reactions like polymerization.

Troubleshooting Guides

Issue 1: Formation of Regioisomers in Combes Synthesis
  • Symptoms: NMR analysis of the crude product shows a mixture of isomers, making purification difficult.

  • Root Cause: The use of unsymmetrical β-diketones can lead to cyclization at two different positions on the aniline ring.[1] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[1]

  • Solutions:

    • Modify Substituents: Altering the steric bulk or electronic nature of the substituents on the starting materials can favor the formation of one regioisomer. For instance, bulkier groups on the diketone or the use of methoxy-substituted anilines can direct the cyclization.[1]

    • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to find conditions that maximize the yield of the desired isomer.

Issue 2: Aldol Condensation Byproducts in Friedländer Synthesis
  • Symptoms: The presence of high molecular weight byproducts and a lower than expected yield of the desired tetrahydroquinoline.

  • Root Cause: The ketone reactant, which is intended to react with the 2-aminoaryl aldehyde or ketone, undergoes self-condensation under the reaction conditions (typically basic).[2]

  • Solutions:

    • Use of an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used to prevent the self-condensation of the other ketone reactant.[2]

    • Careful Control of Base Addition: Slow and controlled addition of the base at a lower temperature can help to minimize the self-condensation reaction.

    • Catalyst Selection: The use of certain catalysts, such as gold catalysts, may allow the reaction to proceed under milder conditions, thus reducing side reactions.[2]

Issue 3: Low Diastereoselectivity in Povarov Reaction
  • Symptoms: Formation of a mixture of diastereomers of the tetrahydroquinoline product.

  • Root Cause: The facial selectivity of the cycloaddition between the imine and the alkene is not well-controlled. This can be influenced by the catalyst, solvent, and temperature.[6]

  • Solutions:

    • Catalyst Screening: Screen a variety of chiral catalysts (e.g., chiral phosphoric acids) and ligands to identify one that provides higher diastereoselectivity for the specific substrate.

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.[6]

    • Solvent Effects: Experiment with a range of solvents with different polarities, as the solvent can influence the transition state of the reaction.[6]

Issue 4: Tar Formation in Doebner-von Miller Reaction
  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to significant product loss and difficulty in isolation.

  • Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a very common side reaction in the Doebner-von Miller synthesis.

  • Solutions:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimize polymerization.

    • Optimize Acid Concentration: While a strong acid is necessary, using an excessively high concentration can accelerate tar formation. Experiment with different acid concentrations and types.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in a Povarov-type Reaction

CatalystSolventTemperature (°C)Yield of Tetrahydroquinoline (%)Yield of Quinoline Byproduct (%)
Lewis Acid AToluene806525
Lewis Acid BDichloromethane608510
Brønsted Acid CAcetonitrile805045

Note: This table is a generalized representation based on typical outcomes and is intended for illustrative purposes.

Table 2: Regioisomer Ratios in the Combes Synthesis with Substituted Anilines

Aniline Substituentβ-Diketone Substituent (R)Ratio of 2-R- to 4-R-quinoline
4-MethoxyCF₃Predominantly 2-CF₃
4-ChloroCF₃Predominantly 4-CF₃
4-FluoroCF₃Predominantly 4-CF₃

Data adapted from studies on the influence of substituents on regioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of a Substituted Tetrahydroquinoline
  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the ketone with an α-methylene group (1.2 eq) in a suitable solvent (e.g., ethanol).[8]

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired quinoline product from any aldol condensation byproducts.

  • Reduction to Tetrahydroquinoline: Dissolve the purified quinoline in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., NaBH₄) in portions. Stir until the reduction is complete (monitored by TLC).

  • Final Purification: Work up the reaction and purify the resulting tetrahydroquinoline by column chromatography.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The final concentration should be approximately 10 µg/mL.[9] Ensure the sample is free of solid particles by centrifugation or filtration.[9]

  • GC Instrument Setup:

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[10]

    • Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

    • Oven Program: Start with an initial temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Instrument Setup:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a range appropriate for the expected molecular weights of the products and byproducts (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify known compounds.

    • For unknown byproducts, analyze the fragmentation pattern to deduce the structure.

Visualizations

Byproduct_Formation_Friedlander 2-Aminoaryl Ketone 2-Aminoaryl Ketone Desired Condensation Desired Condensation 2-Aminoaryl Ketone->Desired Condensation Reacts with Ketone (with α-methylene) Ketone (with α-methylene) Ketone (with α-methylene)->Desired Condensation Self-Condensation (Aldol) Self-Condensation (Aldol) Ketone (with α-methylene)->Self-Condensation (Aldol) Reacts with itself Base/Acid Catalyst Base/Acid Catalyst Base/Acid Catalyst->Desired Condensation Base/Acid Catalyst->Self-Condensation (Aldol) Cyclization Cyclization Desired Condensation->Cyclization Tetrahydroquinoline Product Tetrahydroquinoline Product Cyclization->Tetrahydroquinoline Product Aldol Byproduct Aldol Byproduct Self-Condensation (Aldol)->Aldol Byproduct Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze identify Identify Byproducts analyze->identify troubleshoot Consult Troubleshooting Guide identify->troubleshoot optimize Optimize Reaction Conditions (Temp, Catalyst, Solvent) troubleshoot->optimize purify Re-purify Starting Materials troubleshoot->purify modify Modify Synthetic Strategy troubleshoot->modify rerun Re-run Reaction optimize->rerun purify->rerun modify->rerun rerun->analyze Re-analyze end Pure Product High Yield rerun->end Successful

References

Technical Support Center: Scale-Up Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The Povarov reaction is a highly utilized and effective strategy for synthesizing the tetrahydroquinoline core. It is a formal [4+2] cycloaddition that can be performed as a three-component reaction between an aniline, an aldehyde (or its precursor), and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. This method is advantageous for its convergence and atom economy, making it suitable for scale-up.

Q2: What are the key differences between a multi-step and a multi-component Povarov reaction for scale-up?

In a multi-step approach, the imine intermediate is pre-formed and isolated before reacting with the alkene. In a multi-component reaction, all reactants are combined in a single pot where the imine is formed in situ. For scale-up, the multi-component approach is often preferred as it reduces the number of unit operations, saving time and resources. However, the multi-step approach can sometimes offer better control over byproduct formation.

Q3: Which catalysts are typically used for this synthesis at an industrial scale?

Lewis acids such as aluminum chloride (AlCl₃), copper(II) triflate (Cu(OTf)₂), and various lanthanide triflates are effective catalysts. For large-scale operations, cost, availability, and ease of removal are critical factors. Inexpensive and easily handled catalysts are often favored in industrial settings.

Q4: Is chromatographic purification viable for large-scale production?

While chromatography is an excellent tool for purification at the lab scale, it is often economically and practically challenging for multi-kilogram production. Developing a robust crystallization method for the final product is the preferred industrial approach to ensure high purity and efficient isolation.

Troubleshooting Guide

Problem 1: Low Yield Upon Scale-Up

  • Question: My yield of this compound dropped significantly when moving from a 10g to a 1kg scale. What are the potential causes?

  • Answer:

    • Inefficient Heat Transfer: Large-scale reactions have a lower surface-area-to-volume ratio, which can lead to poor temperature control. Localized overheating can cause degradation of starting materials, intermediates, or the final product.

      • Solution: Use a jacketed reactor with controlled heating and cooling. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Mixing Issues: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.

      • Solution: Use appropriate impeller designs (e.g., anchor, turbine) and optimize the stirring speed for the reactor geometry and reaction volume.

    • Catalyst Activity: The catalyst loading may not scale linearly. The optimal catalyst loading (mol%) might be lower or higher at a larger scale due to changes in concentration and surface effects.

      • Solution: Perform a re-optimization of the catalyst loading at the pilot scale. Start with the lab-scale optimal mol% and screen different loadings.

    • Moisture Sensitivity: The Povarov reaction often involves the formation of an imine intermediate, which can be sensitive to hydrolysis. Larger scale operations have more potential for atmospheric moisture ingress.

      • Solution: Ensure all reagents and solvents are anhydrous. Operate under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Formation of Impurities and Byproducts

  • Question: I am observing a significant amount of a dark, tarry byproduct and the corresponding quinoline in my large-scale reaction. How can I minimize this?

  • Answer:

    • Oxidation to Quinoline: The desired tetrahydroquinoline product can be oxidized to the corresponding aromatic quinoline, which is a common byproduct. This is often exacerbated by prolonged reaction times or elevated temperatures.

      • Solution: Monitor the reaction closely by HPLC or TLC to determine the optimal endpoint and avoid extended heating. Consider running the reaction under an inert atmosphere to minimize oxidative side reactions.

    • Polymerization/Side Reactions: The electron-rich alkene or the imine intermediate can be prone to polymerization or other side reactions, especially in the presence of a strong Lewis acid catalyst.

      • Solution: Optimize the rate of addition of reagents. Sometimes, adding the alkene slowly to the mixture of the aniline, aldehyde, and catalyst can minimize its self-polymerization. Also, re-evaluate the catalyst choice and loading; a milder catalyst might be sufficient.

    • Impurity Scavenging: Certain impurities can be difficult to remove via crystallization.

      • Solution: Consider using scavengers to remove reactive impurities. For example, a small amount of a reducing agent might prevent oxidation, or specific solid-supported scavengers could be used during workup to remove unreacted starting materials or byproducts.

Problem 3: Difficulty with Product Isolation and Purification

  • Question: I am struggling to crystallize the final product from the crude oil at a 2 kg scale. What should I do?

  • Answer:

    • Solvent Screening: The ideal crystallization solvent system may differ from the lab scale. The goal is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

      • Solution: Perform a systematic solvent screen using a small amount of the crude material. Common solvent systems for compounds of this type include ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.

    • Crude Oil Purity: The presence of excess impurities can inhibit crystallization, leading to oiling out.

      • Solution: Before attempting crystallization, perform an aqueous wash of the crude organic extract to remove water-soluble impurities and residual catalyst. A charcoal treatment can sometimes be effective for removing colored, tarry materials.

    • Seeding: Spontaneous nucleation can be slow on a large scale.

      • Solution: Use seed crystals of pure this compound to induce crystallization. Add a small amount of the seed crystal to the supersaturated solution at an appropriate temperature.

Data Presentation

Table 1: Generalized Comparison of Reaction Parameters at Different Scales

This table provides a representative example of how reaction parameters and outcomes might be adjusted during the scale-up process. Actual values will depend on specific equipment and reaction conditions.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)Key Considerations for Scale-Up
Aniline (molar eq.) 1.01.01.0Maintain stoichiometry
Glyoxylate (molar eq.) 1.11.051.02Reduce excess of less stable reagents to minimize byproducts
Ethyl Vinyl Ether (molar eq.) 1.51.31.2Excess can be reduced with better process control
Catalyst Loading (mol%) 1085-7Re-optimize; lower loading may be possible with longer reaction times
Solvent Volume (L/kg of aniline) 2.01.51.2Increase concentration to improve throughput, but monitor for solubility and exotherm issues
Reaction Time (hours) 68-1012-16May increase due to slower addition rates and heat transfer limitations
Typical Yield (%) 858078A slight decrease in yield is common upon scale-up
Purity before Crystallization (%) 928885Impurity profile may change; new byproducts may appear
Purification Method ChromatographyCrystallizationCrystallizationAvoid chromatography at scale

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

A three-component Povarov reaction is a common method for this synthesis.

Materials:

  • Aniline (1.0 eq)

  • Ethyl glyoxylate (50% in toluene, 1.1 eq)

  • Ethyl vinyl ether (1.5 eq)

  • Aluminum Chloride (AlCl₃, 10 mol%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of aniline in dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add aluminum chloride portion-wise.

  • Stir the mixture for 15 minutes, then add ethyl glyoxylate dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour to facilitate imine formation.

  • Cool the reaction back to 0 °C and add ethyl vinyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure product.

Scale-Up and Purification Considerations
  • Reaction Setup: Use a jacketed glass-lined reactor with overhead stirring and a temperature probe.

  • Reagent Addition: For better exotherm control, add the catalyst and ethyl glyoxylate solutions via an addition funnel at a controlled rate.

  • Workup: After quenching, the phase separation might be slower. Allow adequate time for the layers to separate. Use a bottom-outlet valve to drain the aqueous layer.

  • Purification (Crystallization Protocol):

    • After the aqueous workup and solvent removal, dissolve the crude oil in a minimum amount of a hot solvent like isopropanol or ethanol.

    • Slowly add an anti-solvent (e.g., heptane or water) dropwise until the solution becomes slightly turbid.

    • Cool the mixture slowly to room temperature, then further cool in an ice bath or refrigerator for several hours to maximize crystal formation.

    • If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Charge Reactor with Aniline & Solvent B Add Catalyst (e.g., AlCl3) A->B C Controlled Addition of Ethyl Glyoxylate (Imine Formation) B->C D Controlled Addition of Ethyl Vinyl Ether (Povarov Reaction) C->D E Reaction Monitoring (TLC/HPLC) D->E F Quench Reaction (e.g., NaHCO3 aq.) E->F G Phase Separation F->G H Aqueous Layer Extraction G->H I Combine & Wash Organic Layers H->I J Dry & Concentrate I->J K Dissolve Crude in Hot Solvent J->K L Add Anti-Solvent & Cool Slowly K->L M Filter Crystals L->M N Wash & Dry Final Product M->N

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Decision Tree

G Problem Low Yield or High Impurities Check_Temp Review Temperature Profile Problem->Check_Temp Thermal Control Issue? Check_Purity Analyze Starting Materials (GC/NMR) Problem->Check_Purity Starting Material Issue? Check_Byproducts Identify Byproduct (LCMS) Problem->Check_Byproducts Specific Byproduct Observed? Improve_Mixing Improve Stirring / Slower Addition Check_Temp->Improve_Mixing Exotherm Observed Degradation Lower Reaction Temp / Reduce Time Check_Temp->Degradation Tarry Byproducts Use_Anhydrous Use Anhydrous Solvents / Inert Atmosphere Check_Purity->Use_Anhydrous Moisture Detected Quinoline Reduce Reaction Time / Use Inert Atmosphere Check_Byproducts->Quinoline Quinoline Detected Polymer Optimize Catalyst Loading / Slower Addition of Alkene Check_Byproducts->Polymer Polymer / Tar

Caption: Decision tree for troubleshooting common scale-up synthesis issues.

stability and storage conditions for Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[1][2] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[3]

Q2: What is the expected shelf-life of this compound?

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline or dihydroquinolone derivatives. This process can be accelerated by exposure to air and light.

  • Hydrolysis: The ethyl ester group can undergo hydrolysis, particularly in the presence of acids or bases, to form the corresponding carboxylic acid.[4][5]

Q4: How can I detect degradation of my this compound sample?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule. Visually, a change in color (e.g., yellowing or darkening) or the formation of precipitates may indicate degradation.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term)To slow down the rate of potential degradation reactions.
Light Store in an amber or opaque vial, in the dark.To prevent light-induced oxidation.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).[3]To minimize contact with oxygen and prevent oxidation.
Humidity Dry environment.To prevent hydrolysis of the ester group.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpected experimental results or low yield. Degradation of the starting material.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC or NMR). If degradation is confirmed, use a fresh batch of the compound.
The compound has changed color (e.g., turned yellow or brown). Oxidation of the tetrahydroquinoline ring.This is a common sign of oxidation. While the material might still be usable for some applications, its purity is compromised. For sensitive experiments, it is recommended to use a fresh, unoxidized sample. To prevent this, always store the compound under an inert atmosphere and protect it from light.
Precipitate has formed in the solution. Hydrolysis of the ester to the less soluble carboxylic acid, or other degradation products.Analyze the precipitate and the supernatant to identify the components. If hydrolysis has occurred, the experimental conditions (e.g., pH) may need to be adjusted.
Inconsistent results between different batches. Variation in purity or degradation level between batches.Always characterize a new batch of the compound before use. Perform a simple purity check (e.g., melting point or TLC) to ensure consistency.

Experimental Protocols

General Protocol for Stability Assessment

This is a general guideline for assessing the stability of this compound under specific conditions.

1. Initial Analysis:

  • Characterize a fresh sample of the compound using HPLC and NMR to establish the initial purity and spectral data. This will serve as the time-zero reference.

2. Sample Preparation and Storage:

  • Aliquot the compound into several vials.

  • Expose the vials to different conditions you wish to test (e.g., elevated temperature, exposure to light, ambient air vs. inert atmosphere).

3. Time-Point Analysis:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), analyze a vial from each condition using the same HPLC and NMR methods used for the initial analysis.

4. Data Analysis:

  • Compare the chromatograms and spectra from each time point to the time-zero reference.

  • Quantify the decrease in the parent compound and the appearance of any new peaks, which would indicate degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues cluster_start cluster_check Initial Checks cluster_decision cluster_solutions Solutions Start Unexpected Experimental Results CheckPurity Check Purity of Starting Material (HPLC, NMR, Visual Inspection) Start->CheckPurity CheckConditions Review Experimental Conditions (Solvent, pH, Temperature, Atmosphere) Start->CheckConditions IsDegraded Is the Compound Degraded? CheckPurity->IsDegraded CheckConditions->IsDegraded UseFresh Use Fresh Batch of Compound IsDegraded->UseFresh Yes ModifyProtocol Modify Experimental Protocol (Degas solvents, Use inert atmosphere) IsDegraded->ModifyProtocol No, but issues persist Purify Purify Existing Material (e.g., Column Chromatography) IsDegraded->Purify Yes, and fresh batch is unavailable OptimizeStorage Optimize Storage Conditions (Inert atmosphere, Protect from light, Refrigerate) UseFresh->OptimizeStorage UseFresh->ModifyProtocol

Caption: Logical workflow for troubleshooting stability-related issues.

References

Technical Support Center: Enhancing Diastereoselectivity in the Povarov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the diastereoselectivity of the Povarov reaction. Below, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during your Povarov reaction experiments, offering potential causes and actionable solutions.

Issue 1: Low Diastereomeric Ratio (d.r.) or Poor endo/exo Selectivity

Your reaction is producing a nearly 1:1 mixture of diastereomers, or the desired endo or exo product is not the major isomer.

Potential CauseSuggested Solution
Suboptimal Catalyst The choice of Lewis or Brønsted acid catalyst is critical for inducing facial selectivity. Screen a variety of catalysts with different steric and electronic properties. For instance, chiral phosphoric acids have shown excellent performance in achieving high diastereoselectivity.[1][2]
Incorrect Solvent Choice Solvent polarity can significantly influence the transition state geometry. A screening of solvents with varying polarities is recommended. In some cases, less polar solvents may favor a specific diastereomer.
Inappropriate Reaction Temperature Temperature plays a crucial role in kinetic versus thermodynamic control. Lowering the reaction temperature (e.g., to -78 °C or 0 °C) often enhances diastereoselectivity by favoring the kinetically preferred transition state.[3][4]
Steric Hindrance The steric bulk of substituents on the aniline, aldehyde, or dienophile can influence the approach of the reactants. Consider modifying the substrates to enhance steric differentiation between the two possible transition states.

Issue 2: Inconsistent Diastereoselectivity Between Batches

You are observing significant variations in the diastereomeric ratio from one experiment to the next, even with the same reaction conditions.

Potential CauseSuggested Solution
Reagent Purity Impurities in starting materials, especially the presence of water, can affect catalyst activity and the reaction pathway. Ensure all reagents and solvents are of high purity and appropriately dried.
Catalyst Deactivation The catalyst may be sensitive to air or moisture. Handle catalysts under an inert atmosphere where necessary. The use of fresh, high-quality catalyst for each reaction is recommended.
Reaction Concentration The concentration of the reaction can influence the aggregation state of the catalyst and the reaction kinetics, thereby affecting selectivity. Ensure consistent concentrations are used across all experiments.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the diastereoselectivity of the Povarov reaction?

The diastereoselectivity of the Povarov reaction is primarily influenced by:

  • Catalyst: The choice of Lewis or Brønsted acid is paramount. Chiral catalysts, in particular, can create a chiral environment that favors the formation of one diastereomer over the other.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to different diastereomers.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[3][4]

  • Substrate Structure: The steric and electronic properties of the aniline, aldehyde, and dienophile play a significant role in determining the facial selectivity of the cycloaddition.

Q2: How can I rationally choose a catalyst to improve diastereoselectivity?

For asymmetric Povarov reactions, chiral Brønsted acids, such as BINOL-derived phosphoric acids, are often excellent choices.[1][2] These catalysts can activate the imine through hydrogen bonding and create a well-defined chiral pocket that directs the dienophile to approach from a specific face. For non-asymmetric reactions aiming for high endo/exo selectivity, Lewis acids like CeCl₃·7H₂O/NaI have been shown to be effective.[4] It is often necessary to screen a small library of catalysts to find the optimal one for a specific substrate combination.

Q3: What is the difference between endo and exo selectivity in the Povarov reaction, and how can I control it?

In the context of the Povarov reaction, which is a formal aza-Diels-Alder reaction, endo and exo refer to the relative orientation of the substituents on the newly formed ring. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state. To control the endo/exo selectivity, you can:

  • Vary the Lewis Acid: Different Lewis acids can favor either the endo or exo transition state based on their size and coordination properties.

  • Modify the Dienophile: The structure of the electron-rich alkene can influence the steric interactions in the transition state, thus affecting the selectivity.

  • Adjust the Temperature: As the endo product is often the kinetic product, running the reaction at lower temperatures can increase its proportion. Higher temperatures may lead to equilibration and favor the thermodynamically more stable isomer, which could be the exo product.

Data Summary

The following tables summarize quantitative data on the effect of various reaction parameters on the diastereoselectivity of the Povarov reaction.

Table 1: Effect of Catalyst and Temperature on the syn:anti Ratio of a Povarov Reaction [3][4]

EntryCatalystTemperature (°C)syn:anti RatioYield (%)
1CeCl₃·7H₂O/NaIrt41:5980
2CeCl₃·7H₂O/NaI078:2275
3InCl₃rt35:6572
4InCl₃065:3568
5Yb(OTf)₃rt45:5578
6Yb(OTf)₃072:2870

Reaction conditions: Indoline, N-vinyl-2-pyrrolidinone, and benzaldehyde in CH₃CN.

Table 2: Effect of Solvent on the syn:anti Ratio at -10°C [3]

EntrySolventTime (h)syn:anti Ratio
1Solventless181:19
2CH₃CN (1 equiv.)175:25
3CH₃CN (5 equiv.)454:46
4CH₃CN (5 mL)435:65

Reaction conditions: CeCl₃·7H₂O/NaI as catalyst.

Experimental Protocols

General Protocol for a Diastereoselective Povarov Reaction using a Chiral Phosphoric Acid Catalyst [1]

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.2 equivalents) and the aldehyde (1.0 equivalent).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., CH₂Cl₂ or toluene) to achieve the desired concentration (typically 0.1 M).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%).

  • Dienophile Addition: Add the dienophile (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the purified product using an appropriate analytical method (e.g., ¹H NMR spectroscopy or chiral HPLC).

Visualizations

The following diagrams illustrate key concepts and workflows for improving the diastereoselectivity of the Povarov reaction.

troubleshooting_flowchart start Low Diastereoselectivity Observed catalyst Screen Catalysts (Lewis & Brønsted Acids) start->catalyst solvent Optimize Solvent catalyst->solvent temperature Vary Temperature (e.g., lower to 0°C or -78°C) solvent->temperature substrates Modify Substrates (Steric/Electronic Effects) temperature->substrates end Improved Diastereoselectivity substrates->end

Caption: Troubleshooting workflow for low diastereoselectivity.

reaction_parameters center Povarov Reaction Diastereoselectivity catalyst Catalyst (Lewis/Brønsted Acid) center->catalyst solvent Solvent (Polarity) center->solvent temperature Temperature (Kinetic/Thermodynamic Control) center->temperature substrates Substrates (Aniline, Aldehyde, Dienophile) center->substrates

Caption: Key factors influencing Povarov reaction diastereoselectivity.

References

Technical Support Center: Asymmetric Synthesis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 1,2,3,4-tetrahydroquinolines (THQs). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Tetrahydroquinolines are crucial N-heterocyclic motifs found in a wide array of natural products and pharmaceuticals.[1][2][3] Their stereoselective synthesis, however, presents significant challenges.[4] This guide is designed to help you navigate these complexities and optimize your synthetic routes.

Section 1: Troubleshooting Poor Stereoselectivity

Achieving high levels of enantiomeric and diastereomeric control is the primary goal of asymmetric synthesis. This section addresses common pitfalls leading to suboptimal stereochemical outcomes.

Q1: My asymmetric Povarov reaction is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A1: Low enantioselectivity in the asymmetric Povarov reaction is a frequent challenge that can originate from the catalyst, substrates, or reaction conditions.[5] The Povarov reaction is a powerful tool for THQ synthesis, typically involving the cycloaddition of an N-arylimine with an electron-rich alkene.[1][6]

Potential Causes & Troubleshooting Steps:

  • Catalyst Choice and Activity: The nature of the chiral catalyst is paramount. Chiral Brønsted acids, such as phosphoric acids (CPAs) derived from BINOL or SPINOL, are commonly used and their effectiveness is highly dependent on the steric and electronic properties of their substituents.[5][7]

    • Solution: Screen a panel of chiral catalysts. For instance, catalysts with bulky substituents at the 3,3' positions of the BINOL backbone, like (S)-TRIP, often provide higher enantioselectivity.[8] Ensure the catalyst is pure and handled under inert conditions if it is air or moisture-sensitive.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the stereochemical outcome.

    • Solvent Effects: Solvent choice can dramatically alter enantioselectivity, sometimes even reversing the preferred enantiomer.[9] It's crucial to screen a range of solvents (e.g., toluene, dioxane, mesitylene, halogenated solvents).[5][9]

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may come at the cost of a lower reaction rate.

    • Additives: Molecular sieves or other drying agents can be beneficial by removing water, which can hydrolyze the imine intermediate or interfere with catalyst activity.[10]

  • Substrate Compatibility: The electronic properties of the aniline, aldehyde, and alkene components can affect the geometry of the transition state.

    • Solution: Electron-donating or withdrawing groups on the substrates can impact the reaction's stereoselectivity. If facing issues with a specific substrate, consider running a model reaction with a known, reliable substrate to confirm the catalyst system is active before extensive optimization.

Below is a troubleshooting workflow to diagnose the cause of low enantioselectivity.

G Troubleshooting Workflow for Low Enantioselectivity start Problem: Low ee% cat 1. Evaluate Catalyst System start->cat cond 2. Optimize Reaction Conditions start->cond sub 3. Assess Substrate Effects start->sub cat_sol1 Screen different chiral catalysts (e.g., BINOL, SPINOL derivatives) cat->cat_sol1 cat_sol2 Check catalyst purity and loading cat->cat_sol2 cond_sol1 Screen solvents (Toluene, Dioxane, CH2Cl2, etc.) cond->cond_sol1 cond_sol2 Vary temperature (Lower temp often improves ee) cond->cond_sol2 cond_sol3 Use additives (e.g., molecular sieves) cond->cond_sol3 sub_sol1 Verify purity of starting materials sub->sub_sol1 sub_sol2 Run control reaction with a known 'good' substrate sub->sub_sol2

A flowchart for troubleshooting low enantiomeric excess.
Q2: I am observing poor diastereoselectivity when forming multiple stereocenters. How can this be improved?

A2: Poor diastereoselectivity is common when the reaction generates two or more stereocenters, particularly in three-component Povarov reactions.[11][12] The relative orientation of substituents is determined by the transition state geometry.

Key Factors & Solutions:

  • Catalyst Structure: The chiral pocket of the catalyst dictates the facial selectivity for both the imine and the dienophile. Catalysts with deep chiral pockets and bulky groups can create a more ordered transition state, leading to higher diastereoselectivity.[12]

  • Substrate Sterics: The steric bulk of the substituents on the reactants plays a crucial role. For instance, in reactions with α-substituted styrenes to create C4-quaternary centers, excellent diastereoselectivity has been achieved by using N,N'-dioxide-Sc(OTf)₃ complexes.[12]

  • Reaction Mechanism: Understanding whether the reaction proceeds via a concerted or stepwise mechanism can provide insight. In stepwise pathways, controlling the stereochemistry of the first bond-forming event is critical. Lewis acid catalysts can promote a stepwise cationic Povarov reaction, where the stereochemical outcome can be influenced by the stability of intermediates.[13]

Section 2: Improving Reaction Yield and Efficiency

Q3: My reaction yield is consistently low. What are the common culprits and solutions?

A3: Low yields can be attributed to several factors, including catalyst deactivation, instability of intermediates, or the formation of side products.[14]

Troubleshooting Low Yields:

  • Imine Formation & Stability: The Povarov reaction relies on the in-situ formation of an imine from an aniline and an aldehyde. This equilibrium can be unfavorable, or the imine can be prone to hydrolysis.

    • Solution: Ensure all reagents and solvents are scrupulously dry.[14] Using molecular sieves can help drive the imine formation equilibrium forward.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or coordinate strongly to the product, leading to inhibition.[15] Strong coordination of heteroatoms in substrates to metal catalysts is a known cause of deactivation.[15]

    • Solution: Purify all starting materials before use. If product inhibition is suspected, a higher catalyst loading might be necessary, although this is not ideal.

  • Side Reactions: A common side reaction is the homocoupling of the alkene or polymerization. Another possibility is an intermolecular hydrogen-shift reaction that leads to quinoline derivatives instead of the desired tetrahydroquinoline.[12]

    • Solution: Monitor the reaction by TLC or LC-MS to identify side products. Adjusting the concentration of reactants or the rate of addition can sometimes minimize these unwanted pathways.

Q4: The reaction is very slow or does not go to completion. How can I increase the reaction rate?

A4: Sluggish reactions are often a result of low catalyst activity or unreactive substrates.

Strategies to Increase Reaction Rate:

  • Increase Temperature: While potentially detrimental to enantioselectivity, raising the temperature is the most common method to increase reaction rates. A careful balance must be found.

  • Increase Catalyst Loading: Bumping up the catalyst loading from 1-5 mol% to 10 mol% can improve conversion, but with cost implications.

  • Use a More Active Catalyst: In asymmetric hydrogenation of quinolines, iridium-based catalysts are often highly effective.[15] For Povarov reactions, certain Lewis acids or more acidic Brønsted acids can accelerate the reaction.[5][14]

  • Substrate Activation: For challenging substrates like less electron-rich alkenes, a more activating catalyst system may be required. The use of a strong Brønsted acid can be essential for the hydrogenation of certain quinolines by protonating the substrate.[15]

Section 3: Data & Protocols

Comparative Data: Performance of Chiral Brønsted Acid Catalysts

The choice of a chiral Brønsted acid catalyst is critical for achieving high enantioselectivity in the Povarov reaction. The table below summarizes the performance of different catalysts in the reaction between specific anilines, aldehydes, and alkenes.

EntryCatalyst (mol%)DienophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1(S)-TRIP (10)2-VinylindoleToluene-20248294[8]
2CPA A3 (15)YnamideMesitylene60487594[5]
3(R)-CPA (10)Ethyl vinyl etherToluene-25489598See[16]
4SPINOL-CPA (10)StyreneCH₂Cl₂RT129196See[17]

Data are illustrative and compiled from various sources. Exact results are substrate-dependent.

Key Experimental Protocol: Asymmetric Povarov Reaction

The following is a general procedure for a chiral phosphoric acid (CPA)-catalyzed three-component Povarov reaction.

Materials:

  • Aniline derivative (1.2 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Alkene derivative (1.5 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (0.1 mmol, 10 mol%)

  • Activated Molecular Sieves (4 Å, 200 mg)

  • Anhydrous Solvent (e.g., Toluene, 2.0 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aniline derivative, aldehyde derivative, and activated 4 Å molecular sieves.

  • Add the anhydrous solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the chiral phosphoric acid catalyst to the mixture.

  • Cool the reaction vessel to the desired temperature (e.g., -20 °C).

  • Add the alkene derivative dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required time (typically 12-48 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Visualizing the Catalytic Cycle

The diagram below illustrates a proposed mechanism for the chiral Brønsted acid-catalyzed Povarov reaction, highlighting the key stereodetermining step.

G Proposed Catalytic Cycle for Asymmetric Povarov Reaction imine Imine (from Aniline + Aldehyde) activated_imine Protonated Iminium Ion [Imine-H]⁺[CPA]⁻ imine->activated_imine alkene Alkene (Dienophile) cycloaddition [4+2] Cycloaddition (Stereodetermining Step) alkene->cycloaddition catalyst Chiral Brønsted Acid (CPA-H) catalyst->activated_imine activated_imine->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate product Chiral THQ Product intermediate->product product->inv1 inv1->catalyst Catalyst Regeneration

Catalytic cycle of a Brønsted acid-catalyzed Povarov reaction.

References

Validation & Comparative

A Spectroscopic Showdown: Differentiating 2- and 4-Substituted Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of molecular characterization. Tetrahydroquinolines, a common scaffold in medicinal chemistry, present a classic challenge in distinguishing between positional isomers. This guide provides a comprehensive spectroscopic comparison of 2- and 4-substituted tetrahydroquinoline isomers, supported by experimental data and detailed protocols to aid in their unambiguous identification.

This comparison focuses on two representative pairs of isomers: 2-methyl- versus 4-methyltetrahydroquinoline and 2-phenyl- versus 4-phenyltetrahydroquinoline. By examining their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, we can identify key distinguishing features arising from the different substituent positions.

Key Spectroscopic Differentiators

The electronic and steric environment of the substituent at either the C2 or C4 position of the tetrahydroquinoline ring system gives rise to distinct spectroscopic signatures. In general, the proximity of the C2 substituent to the nitrogen atom and the benzylic nature of the C4 position are the primary drivers of the observed differences.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the selected pairs of isomers. It is important to note that spectroscopic values can be influenced by the solvent and the specific experimental conditions.

Methyl-Substituted Tetrahydroquinoline Isomers
Spectroscopic TechniqueParameter2-Methyl-1,2,3,4-tetrahydroquinoline4-Methyl-1,2,3,4-tetrahydroquinolineKey Differentiating Features
¹H NMR Chemical Shift (ppm)
Methyl Protons (CH₃)~1.2 (d)~1.3 (d)The chemical shift and multiplicity are similar, but coupling patterns with adjacent protons differ.
Proton at C2 (CH)~3.3 (m)-The presence of a multiplet around 3.3 ppm is characteristic of the C2-substituted isomer.
Protons at C4 (CH₂)~2.7 (t)-A triplet around 2.7 ppm corresponds to the C4 protons in the 2-substituted isomer.
Proton at C4 (CH)-~3.0 (m)A multiplet around 3.0 ppm is indicative of the proton at the substituted C4 position.
¹³C NMR Chemical Shift (ppm)
Methyl Carbon (CH₃)~22~22Minimal difference in the methyl carbon chemical shift.
C2 Carbon~53~30Significant downfield shift for the C2 carbon directly bearing the methyl group.
C4 Carbon~29~37The C4 carbon in the 4-methyl isomer is deshielded compared to the 2-methyl isomer.
IR Spectroscopy Wavenumber (cm⁻¹)
N-H Stretch~3400~3400Both isomers show a characteristic N-H stretching vibration.
C-N Stretch~1200-1300~1200-1300The exact position may show minor shifts due to the different substitution patterns.
Phenyl-Substituted Tetrahydroquinoline Isomers
Spectroscopic TechniqueParameter2-Phenyl-1,2,3,4-tetrahydroquinoline4-Phenyl-1,2,3,4-tetrahydroquinolineKey Differentiating Features
¹H NMR Chemical Shift (ppm)
Proton at C2 (CH)~4.5 (dd)-A downfield doublet of doublets is a clear indicator of the proton at the C2 position adjacent to the phenyl group.
Proton at C4 (CH)-~4.2 (t)A triplet around 4.2 ppm is characteristic of the benzylic proton at the C4 position.
Aromatic Protons~7.2-7.4 (m)~7.1-7.3 (m)The overall aromatic region will be complex for both, but the specific splitting patterns of the tetrahydroquinoline aromatic protons will differ.
¹³C NMR Chemical Shift (ppm)
C2 Carbon~65~35A significant downfield shift for the C2 carbon in the 2-phenyl isomer.
C4 Carbon~28~45The benzylic C4 carbon in the 4-phenyl isomer is notably deshielded.
Phenyl C1' (ipso)~145~147The chemical shift of the ipso-carbon of the phenyl ring can be subtly different.
IR Spectroscopy Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000>3000Both isomers will exhibit aromatic C-H stretches above 3000 cm⁻¹.
C=C Stretch (Aromatic)~1600, ~1490, ~1450~1600, ~1490, ~1450Characteristic aromatic ring stretching vibrations will be present in both.
C-H Out-of-Plane Bending~700-760~700-760The pattern of out-of-plane bending bands can be diagnostic of the substitution pattern on the benzene ring of the tetrahydroquinoline moiety.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the tetrahydroquinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the neat liquid or solid sample directly onto the crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of absorbance or transmittance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the tetrahydroquinoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to be used as a reference.

  • Data Acquisition:

    • Record a baseline spectrum with the reference cuvette in the sample beam path.

    • Place the sample cuvette in the beam path and record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • The resulting spectrum should show the wavelength of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and differentiation of 2- and 4-substituted tetrahydroquinoline isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Structural Elucidation synthesis_2 Synthesize 2-Substituted Tetrahydroquinoline purification Purification (e.g., Chromatography) synthesis_2->purification synthesis_4 Synthesize 4-Substituted Tetrahydroquinoline synthesis_4->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis compare_nmr Compare Chemical Shifts & Coupling Patterns nmr->compare_nmr compare_ir Compare Vibrational Frequencies & Fingerprint Regions ir->compare_ir compare_uv Compare λmax & Molar Absorptivity uv_vis->compare_uv elucidation Unambiguous Isomer Identification compare_nmr->elucidation compare_ir->elucidation compare_uv->elucidation

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of 2- and 4-substituted tetrahydroquinoline isomers.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently distinguish between 2- and 4-substituted tetrahydroquinoline isomers, ensuring the correct structural assignment for their synthetic and drug discovery endeavors.

Structural Validation of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of the validation of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of data from closely related analogs and predicted values to serve as a reliable reference for its structural elucidation.

The core structure of this compound, with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol , presents a unique spectroscopic fingerprint.[1][2] This guide will compare its expected spectral characteristics with those of its structural isomers and the parent tetrahydroquinoline molecule to highlight the key differentiating features.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected NMR and MS data for this compound, alongside experimental data from related compounds for comparative purposes.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) ~7.0-7.2 (m, 2H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~4.2 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), ~4.0 (br s, 1H, NH), ~3.5 (dd, 1H, H-2), ~2.8-3.0 (m, 2H, H-4), ~2.0-2.2 (m, 2H, H-3), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid[3](Data for parent acid provides a reference for the ring protons)
Ethyl quinoline-2-carboxylate (Unsaturated Analog)[4]1.39 (t, J=7.12 Hz, 3H), 4.43 (q, J=7.12 Hz, 2H) (Signals for ethyl group)
Substituted Tetrahydroquinolines[5]Aromatic protons typically appear in the range of 6.5-8.0 ppm, with aliphatic protons of the tetrahydro ring appearing between 1.5 and 4.0 ppm.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~173 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~117 (Ar-CH), ~114 (Ar-CH), ~61 (-OCH₂CH₃), ~55 (C-2), ~42 (C-4), ~26 (C-3), ~14 (-OCH₂CH₃)
Related Tetrahydroquinoline Derivatives[6]The chemical shifts for the carbon atoms in the tetrahydroquinoline core are expected in similar regions.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundKey m/z Values and Interpretation
This compound (Predicted) 205 [M]⁺ (Molecular Ion), 132 [M - CO₂Et]⁺, 130 [M - CH₂CO₂Et]⁺
1,2,3,4-Tetrahydroquinoline[7]133 [M]⁺, 132 [M-H]⁺, 104 [M-C₂H₅]⁺
Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid[8]Shows molecular ion peak and fragmentation corresponding to the loss of the carboxylic acid group.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.[5] The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Electron ionization mass spectra would be obtained on a mass spectrometer with an ionization energy of 70 eV.[5] The sample would be introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be recorded.

Validation Workflow

The logical workflow for the structural validation of this compound is illustrated below.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation comparison Comparison with Analogs & Predicted Data interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Workflow for the structural validation of a synthesized compound.

Comparison with Alternatives

The primary alternatives for structural elucidation include X-ray crystallography and infrared (IR) spectroscopy. While X-ray crystallography can provide the most definitive three-dimensional structure, it requires a suitable single crystal, which can be challenging to obtain. IR spectroscopy can confirm the presence of key functional groups (e.g., C=O of the ester, N-H of the amine), but it does not provide the detailed connectivity information that NMR offers. Therefore, the combination of NMR and MS remains the most powerful and accessible method for the complete structural validation of organic molecules like this compound.

References

A Comparative Analysis of the Biological Activities of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of various analogs of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, focusing on their anticancer and antimicrobial properties. The data presented is compiled from peer-reviewed scientific literature to aid researchers in understanding the structure-activity relationships within this class of compounds and to inform future drug discovery efforts. While direct biological activity data for this compound as a baseline is limited in the public domain, the following sections detail the significant activities observed for its structural analogs.

Anticancer Activity

Derivatives of the tetrahydroquinoline core have demonstrated significant potential as anticancer agents, with modifications at various positions influencing their potency and selectivity against different cancer cell lines.

Tetrahydroquinoline-2-carboxamides as NF-κB Inhibitors and Cytotoxic Agents

A series of N-substituted 1,2,3,4-tetrahydroquinoline-2-carboxamides have been synthesized and evaluated for their ability to inhibit the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival, and for their direct cytotoxic effects.

Table 1: Cytotoxicity of Tetrahydroquinoline-2-carboxamide Analogs

CompoundR1R2Cancer Cell LineGI50 (µM)[1]
5e H4-FNCI-H23 (Lung)3.49 ± 0.999
NUGC-3 (Gastric)3.78 ± 0.618
HCT-15 (Colon)3.83 ± 0.994
7g COPh3,5-di(CF3)NCI-H23 (Lung)0.420 ± 0.081
ACHN (Renal)0.839 ± 0.061
MDA-MB-231 (Breast)0.941 ± 0.112
PC-3 (Prostate)1.19 ± 0.153
NUGC-3 (Gastric)0.625 ± 0.092
HCT-15 (Colon)0.771 ± 0.105
7h COPh4-CF3NCI-H23 (Lung)0.889 ± 0.102
NUGC-3 (Gastric)1.66 ± 0.406
Tetrahydroquinolinone and Pyrazoloquinoline Derivatives

Further modifications to the tetrahydroquinoline ring system, such as the introduction of a ketone functional group to form a tetrahydroquinolinone, or fusion with other heterocyclic rings like pyrazole, have yielded potent cytotoxic compounds.

Table 2: Cytotoxicity of Tetrahydroquinolinone and Pyrazoloquinoline Analogs

CompoundCancer Cell LineIC50 (µM)
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) [2]HCT-116 (Colon)~13
A549 (Lung)~13
Pyrazolo[3,4-b]quinoline derivative (15) [3]MCF-7 (Breast)15.16
HepG-2 (Liver)18.74
A549 (Lung)18.68
3,4-Diaryl-1,2,3,4-tetrahydroquinolines

The introduction of aryl groups at the 3 and 4 positions of the tetrahydroquinoline ring has been shown to significantly enhance antiproliferative activity.

Table 3: Cytotoxicity of 3,4-Diaryl-1,2,3,4-tetrahydroquinoline Analogs

CompoundCancer Cell LineIC50 (µM)[4]
3c H460 (Lung)4.9 ± 0.7
A-431 (Skin)2.0 ± 0.9
HT-29 (Colon)4.4 ± 1.3

Antimicrobial Activity

The tetrahydroquinoline scaffold has also been explored for its antimicrobial potential. Various substitutions on the quinoline ring have led to the discovery of compounds with significant activity against a range of bacterial strains.

Table 4: Antimicrobial Activity of Quinoline Analogs

CompoundBacterial StrainMIC (µg/mL)[5]
9 Staphylococcus aureus0.12
Streptococcus pyogenes8
Salmonella typhi0.12
Escherichia coli0.12
10 Staphylococcus aureus0.24
Streptococcus pyogenes32
Salmonella typhi0.12
Escherichia coli0.12
25 Aspergillus fumigatus0.98
Candida albicans0.49
Streptococcus pneumoniae0.49
Staphylococcus aureus1.95
Escherichia coli0.49
26 Aspergillus fumigatus0.98
Candida albicans0.98
Streptococcus pneumoniae0.49
Staphylococcus aureus0.98
Escherichia coli0.49
37 Drug-resistant M. tuberculosis0.08 - 0.31
38 Drug-resistant M. tuberculosis0.16 - 0.31

Experimental Protocols

Cytotoxicity Assays (MTT and GI50)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50).

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

    • The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50/GI50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

NF-κB Inhibition Assay

Objective: To measure the inhibition of NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

  • Compound Treatment: After transfection, cells are treated with the test compounds for a defined period.

  • Stimulation: NF-κB activation is induced by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Normalization: Luciferase activity is normalized to the expression of the control plasmid to account for variations in transfection efficiency.

  • Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Tetrahydroquinolinone Tetrahydroquinolinone Derivative Tetrahydroquinolinone->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain tetrahydroquinolinone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow for the synthesis and biological evaluation of tetrahydroquinoline analogs.

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoline Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A particularly significant application of THQ derivatives is the inhibition of acetylcholinesterase (AChE), a key therapeutic target in the management of Alzheimer's disease. According to the cholinergic hypothesis, the cognitive decline in Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine (ACh).[1][2] Inhibiting AChE, the enzyme responsible for ACh degradation in the synaptic cleft, increases acetylcholine levels and enhances cholinergic neurotransmission, offering symptomatic relief.[3][4]

This guide provides a comparative analysis of a series of tacrine-tetrahydroquinoline heterodimers, focusing on their structure-activity relationships (SAR) as AChE inhibitors. Tacrine, the first FDA-approved cholinesterase inhibitor for Alzheimer's disease, serves as a foundational component for these hybrid molecules.[5] The data presented herein is synthesized from a study that systematically modified the linker length between the tacrine and tetrahydroquinoline moieties to optimize inhibitory potency and selectivity.

Quantitative Data Summary

The inhibitory activities of a series of tacrine-tetrahydroquinoline heterodimers against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. The key structural variable in this series is the length of the methylene linker (n) connecting the two core scaffolds. Potency is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDLinker Length (n)AChE IC50 (nM)BChE IC50 (nM)Selectivity Ratio (BChE IC50 / AChE IC50)
7a 211 ± 0.92441 ± 156222
7b 30.9 ± 0.06200 ± 11222
7c 42.3 ± 0.1256 ± 18111
7d 53.1 ± 0.2223 ± 1472
7e 65.5 ± 0.4128 ± 923
7f 78.7 ± 0.6252 ± 1729
7g 815 ± 1.1498 ± 3533
7h 921 ± 1.5745 ± 5235
7i 1035 ± 2.51012 ± 7129
Tacrine N/A237 ± 15145 ± 100.6
Donepezil N/A42.82 ± 9.7212773 ± 915298

Data sourced from a study by Ip et al. (2021).[6] The selectivity ratio indicates the compound's preference for inhibiting AChE over BChE.

Key Structure-Activity Relationship (SAR) Insights

The data reveals a clear relationship between the length of the polymethylene linker and the inhibitory potency against AChE.

SAR_Insights cluster_sar SAR of Tacrine-THQ Linker Length node_core Tacrine-Linker-THQ Core Structure node_n2 n = 2 (Compound 7a) Potent Inhibition node_core->node_n2 Short Linker node_n3 n = 3 (Compound 7b) OPTIMAL POTENCY (IC50 = 0.9 nM) node_core->node_n3 Optimal Linker node_n4_to_n10 n = 4 to 10 (Compounds 7c-7i) Gradual Decrease in Potency node_core->node_n4_to_n10 Longer Linker node_conclusion Conclusion: A 3-carbon linker provides the optimal geometry for dual binding to AChE's catalytic and peripheral sites. node_n2->node_conclusion node_n3->node_conclusion node_n4_to_n10->node_conclusion

Caption: Structure-activity relationship based on linker length.

The analysis indicates that a linker length of three methylene units (n=3) is optimal for AChE inhibition, yielding compound 7b with an exceptionally potent IC50 of 0.9 nM.[6] This suggests that this specific length provides the ideal spatial orientation for the heterodimer to simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. As the linker length deviates from this optimum, either shorter (n=2) or longer (n=4 to 10), the inhibitory potency decreases, though all synthesized heterodimers remained significantly more potent than the parent compound, tacrine.[6]

Experimental Protocols

The determination of AChE inhibitory activity was performed using a modified version of the spectrophotometric method developed by Ellman.[7][8][9]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity.[8][10][11] The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (tetrahydroquinoline derivatives)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCh), and chromogen (DTNB) in the phosphate buffer.

  • Assay Mixture: In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add various concentrations of the test compounds (or a vehicle control) to the wells and incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (ATCh) to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Experimental_Workflow cluster_workflow AChE Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, DTNB, Buffer, Inhibitor) mix 2. Plate Setup Add Buffer, DTNB, AChE, and Inhibitor to 96-well plate prep->mix incubate 3. Pre-incubation (Allow inhibitor-enzyme binding) mix->incubate react 4. Reaction Initiation (Add Substrate - ATCh) incubate->react measure 5. Kinetic Measurement (Read Absorbance @ 412 nm) react->measure analyze 6. Data Analysis (Calculate % Inhibition & IC50) measure->analyze

Caption: General workflow for the Ellman's method based AChE assay.

Biological Pathway Context: Cholinergic Signaling

The therapeutic rationale for developing these tetrahydroquinoline-based AChE inhibitors is grounded in the cholinergic hypothesis of Alzheimer's disease. This hypothesis posits that the degeneration of cholinergic neurons in the basal forebrain leads to a deficiency of acetylcholine in the cerebral cortex and hippocampus, contributing significantly to cognitive impairment.[1][2]

Cholinergic_Pathway cluster_pathway Cholinergic Synaptic Transmission & Inhibition cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles postsynaptic Postsynaptic Neuron AChR ACh Receptors (Muscarinic/Nicotinic) synaptic_cleft Synaptic Cleft synaptic_cleft->AChR Binds to AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE Degradation by ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_vesicle Synthesizes ACh ACh_vesicle->synaptic_cleft Release signal Signal Transduction (Cognition, Memory) AChR->signal degradation Choline + Acetate (Inactive) AChE->degradation inhibitor THQ Derivative (Inhibitor) inhibitor->AChE BLOCKS

Caption: The role of AChE inhibitors in the cholinergic synapse.

In a healthy synapse, acetylcholine is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating a signal essential for cognitive functions.[1] Acetylcholinesterase, present in the cleft, rapidly hydrolyzes acetylcholine to terminate the signal. In Alzheimer's disease, reduced acetylcholine release impairs this process. Tetrahydroquinoline-based inhibitors block AChE, thereby preventing the breakdown of acetylcholine. This elevates the concentration and prolongs the residence time of the neurotransmitter in the synaptic cleft, enhancing the stimulation of postsynaptic receptors and helping to ameliorate the cognitive deficits.[4]

References

comparative study of catalysts for asymmetric hydrogenation of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a pivotal transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. The choice of catalyst is critical for achieving high efficiency and enantioselectivity. This guide provides a comparative analysis of three leading classes of homogeneous catalysts—Ruthenium-based, Iridium-based, and Rhodium-based—for the asymmetric hydrogenation of the benchmark substrate, 2-methylquinoline.

Data Presentation

The following table summarizes the performance of representative catalysts from each class in the asymmetric hydrogenation of 2-methylquinoline. The data has been compiled from various sources to provide a comparative overview.

Catalyst System Chiral Ligand S/C Ratio Solvent Temp. (°C) Pressure (atm H₂) Time (h) Conversion (%) ee (%) TON TOF (h⁻¹)
Ruthenium (R,R)-TsDPEN100Methanol60206>99>99~100~17
Iridium (S)-MeO-BIPHEP100TolueneRT5012>9994~100~8.3
Iridium (S)-SegPhos100DioxaneRTTransfer249182913.8
Rhodium (S, R)-Thiourea-Phos100DCM/iPrOH254024>9999~100~4.2

Note: S/C Ratio = Substrate/Catalyst Ratio; RT = Room Temperature; Transfer = Transfer Hydrogenation using Hantzsch ester; TON = Turnover Number; TOF = Turnover Frequency. Data is illustrative and compiled from different studies; direct comparison should be made with caution as conditions are not identical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates and laboratory conditions.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol describes the hydrogenation of 2-methylquinoline using a pre-formed cationic Ruthenium(II)-diamine catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • 2-Methylquinoline

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Anhydrous and degassed methanol (2 mL) is added. The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate glass liner for the autoclave, 2-methylquinoline (1.0 mmol) is dissolved in anhydrous, degassed methanol (3 mL).

  • Hydrogenation: The prepared catalyst solution is transferred to the substrate solution. The glass liner is placed inside the autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 20 atm. The reaction is stirred at 60 °C for 6 hours.

  • Work-up and Analysis: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 1,2,3,4-tetrahydro-2-methylquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the hydrogenation of 2-methylquinoline using an in-situ generated Iridium(I)-phosphine catalyst with an iodine additive.[1][2]

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (S)-MeO-BIPHEP

  • Iodine (I₂)

  • 2-Methylquinoline

  • Anhydrous, degassed toluene

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and (S)-MeO-BIPHEP (1.1 mol%). Anhydrous, degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • Reaction Setup: In a glass liner for the autoclave, 2-methylquinoline (1.0 mmol) and Iodine (5 mol%) are dissolved in anhydrous, degassed toluene (3 mL).

  • Hydrogenation: The pre-formed catalyst solution is transferred to the substrate solution. The liner is placed in the autoclave, which is then sealed, purged with hydrogen, and pressurized to 50 atm. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Analysis: After careful depressurization, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC.

Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the hydrogenation of 2-methylquinoline using a Rhodium(I) catalyst with a chiral bisphosphine-thiourea ligand and a Brønsted acid additive.[3]

Materials:

  • [Rh(COD)Cl]₂

  • (S, R)-Thiourea-Phos ligand

  • 2-Methylquinoline hydrochloride (or 2-methylquinoline with HCl)

  • Anhydrous, degassed dichloromethane (DCM) and isopropanol (iPrOH)

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, [Rh(COD)Cl]₂ (0.5 mol%) and the (S, R)-Thiourea-Phos ligand (1.1 mol%) are dissolved in anhydrous, degassed DCM (2 mL) in a Schlenk tube and stirred for 20 minutes.

  • Reaction Setup: 2-Methylquinoline (1.0 mmol) is added to a glass liner, followed by a solvent mixture of DCM/iPrOH (2:1, 3 mL). If not using the hydrochloride salt, an equivalent of HCl is added.

  • Hydrogenation: The catalyst solution is added to the substrate mixture. The liner is placed in the autoclave, which is then sealed, purged, and pressurized to 40 atm with hydrogen. The reaction is stirred at 25 °C for 24 hours.

  • Work-up and Analysis: After depressurization, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[3]

Visualization

The following diagrams illustrate the general workflow and a conceptual comparison of the catalytic cycles.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Metal_Precursor Metal Precursor ([Ru], [Ir], or [Rh]) Catalyst_Formation Active Catalyst Formation Metal_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand (Diamine, Phosphine, etc.) Chiral_Ligand->Catalyst_Formation Solvent_Prep Anhydrous, Degassed Solvent Solvent_Prep->Catalyst_Formation Reaction_Vessel Reaction Setup in Autoclave Catalyst_Formation->Reaction_Vessel Substrate Quinoline Substrate Substrate->Reaction_Vessel Additive Additive (e.g., I₂, Acid) Additive->Reaction_Vessel Hydrogenation Hydrogenation (H₂, Temp, Pressure) Reaction_Vessel->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Analysis Analysis (Yield, ee%) Workup->Analysis Product Chiral Tetrahydroquinoline Analysis->Product

Caption: General experimental workflow for the comparative study of catalysts in asymmetric hydrogenation.

Catalyst_Comparison cluster_Ru Ruthenium System cluster_Ir Iridium System cluster_Rh Rhodium System Ru_Catalyst Ru(II)-Diamine Complex Ru_Mechanism Outer-sphere H⁺/H⁻ transfer No additive required Ru_Catalyst->Ru_Mechanism Ir_Catalyst Ir(I)-Phosphine Complex Ir_Mechanism Inner-sphere hydrogenation Often requires I₂ additive for activation Ir_Catalyst->Ir_Mechanism Rh_Catalyst Rh(I)-Bisphosphine Complex Rh_Mechanism Inner-sphere hydrogenation May use acid for substrate protonation Rh_Catalyst->Rh_Mechanism Title Conceptual Comparison of Catalyst Systems

Caption: Conceptual differences between the Ru, Ir, and Rh catalytic systems for quinoline hydrogenation.

References

A Comparative Guide to Novel Tetrahydroquinoline Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Among the diverse heterocyclic scaffolds explored, tetrahydroquinoline (THQ) derivatives have emerged as a promising class of compounds with potent and selective anticancer activities. This guide provides an objective comparison of recently developed novel tetrahydroquinoline compounds, summarizing their in-vitro and in-vivo performance with supporting experimental data.

In Vitro Anticancer Activity: A Comparative Analysis

A series of novel tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 15 MCF-7 (Breast)15.16[1]
HepG2 (Liver)18.74[1]
A549 (Lung)18.68[1]
Compound 6g NCI-H23 (Lung)< 0.1[2]
ACHN (Renal)0.12[2]
MDA-MB-231 (Breast)0.23[2]
PC-3 (Prostate)0.15[2]
NUGC-3 (Gastric)0.18[2]
HCT-15 (Colon)0.21[2]
Compound 10e A549 (Lung)0.033[3]
MCF-7 (Breast)0.58[3]
MDA-MB-231 (Breast)1.003[3]
Compound 7e A549 (Lung)0.155[4]
Compound 8d MCF7 (Breast)0.170[4]

In Vivo Efficacy in Xenograft Models

The in vivo anticancer potential of promising tetrahydroquinoline derivatives has been evaluated in preclinical mouse models. These studies are critical for assessing the therapeutic potential of a compound in a living organism.

One such study investigated the in vivo antitumor effect of a novel quinoline derivative, compound 91b1, in a nude mouse xenograft model with KYSE450 cells. The results demonstrated that compound 91b1 significantly reduced tumor size in the treated mice, indicating its potential as an in vivo anticancer agent.[5]

CompoundAnimal ModelTumor ModelKey FindingsReference
Compound 91b1 Nude MiceKYSE450 XenograftSignificantly reduced tumor size.[5]

Mechanism of Action: Targeting Key Signaling Pathways

Several novel tetrahydroquinoline compounds have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. A key pathway frequently implicated is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.

dot

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition THQ Novel Tetrahydroquinoline Compounds THQ->PI3K Inhibition THQ->AKT Inhibition THQ->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by novel tetrahydroquinoline compounds.

Western blot analysis has confirmed that certain quinoline-chalcone hybrids inhibit the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[6] This inhibition disrupts the downstream signaling events that promote cancer cell growth and survival, ultimately leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives or a vehicle control (e.g., DMSO) and incubated for 48 or 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Tetrahydroquinoline Compounds incubation_24h->add_compounds incubation_48_72h Incubate 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the tetrahydroquinoline compound of interest for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.[7] This allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[7]

In Vivo Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[8]

  • Treatment Administration: Mice are randomized into treatment and control groups. The tetrahydroquinoline compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[9]

  • Monitoring: Tumor volume and body weight are monitored throughout the study.[8]

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, and the tumors from all groups are excised for further analysis.[8]

In_Vivo_Xenograft_Workflow start Start cell_injection Subcutaneous Injection of Cancer Cells start->cell_injection tumor_growth Tumor Growth to Palpable Size cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint end End endpoint->end

References

comparing the mechanism of different named reactions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline moiety represents a cornerstone of heterocyclic chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of quinoline derivatives is therefore a critical aspect of modern chemical research. This guide provides an objective comparison of five classical named reactions for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. By presenting a side-by-side analysis of their mechanisms, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate synthetic route for their specific target molecules.

Comparative Analysis of Reaction Performance

The choice of a synthetic route for quinoline synthesis is often a trade-off between reaction conditions, substrate scope, and achievable yields. The following table summarizes the key quantitative data and qualitative features of the five major named reactions.

ReactionStarting MaterialsTypical ProductsReaction ConditionsTypical YieldsAdvantagesDisadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolines on the benzene ringHarsh: strongly acidic, high temperatures (>150°C), highly exothermicLow to moderateOne-pot reaction from simple, readily available starting materials.Harsh and potentially hazardous reaction conditions, often low yields, limited scope for substitution on the pyridine ring.[1]
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesStrongly acidic (e.g., HCl, H₂SO₄), often requires heatingModerate to goodWider scope for substitution on the pyridine ring compared to Skraup.Can produce mixtures of regioisomers, polymerization of the carbonyl compound is a common side reaction.[2][3]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesAcid-catalyzed (e.g., H₂SO₄), requires heatingGood to excellentGood yields for symmetrically substituted quinolines.Use of unsymmetrical diketones can lead to mixtures of regioisomers.[4]
Conrad-Limpach-Knorr Synthesis Aniline, β-ketoester4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr)Temperature-dependent; lower temperatures favor the 4-hydroxy product, while higher temperatures favor the 2-hydroxy productGood to excellentProvides access to hydroxyquinolines, which are versatile intermediates.High temperatures are often required for the cyclization step.[5]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupWide variety of substituted quinolinesCan be catalyzed by acids or bases, generally milder conditionsGood to excellentHigh versatility in introducing substituents on both rings, generally milder conditions and high yields.Requires the pre-synthesis of often less accessible 2-aminoaryl carbonyl compounds.[6][7]

Reaction Mechanisms

The divergent mechanistic pathways of these reactions are fundamental to their differing outcomes and applications. The following diagrams, generated using the DOT language, illustrate the core transformations for each synthesis.

Skraup Synthesis Mechanism

The Skraup synthesis proceeds through the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺, Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

Doebner-von Miller Reaction Mechanism

This reaction involves the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

Doebner_von_Miller_Reaction Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Conjugate_Adduct 1,4-Addition Dihydroquinoline Dihydroquinoline Intermediate Conjugate_Adduct->Dihydroquinoline H⁺, Cyclization -H₂O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline [O]

Caption: Mechanism of the Doebner-von Miller Reaction.

Combes Synthesis Mechanism

The Combes synthesis involves the formation of a Schiff base from an aniline and a β-diketone, which then undergoes an acid-catalyzed cyclization.

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base -H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate H⁺, Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline -H₂O

Caption: Mechanism of the Combes Synthesis.

Conrad-Limpach-Knorr Synthesis Mechanism

This synthesis is characterized by the temperature-dependent reaction of an aniline with a β-ketoester, leading to either a 4-hydroxyquinoline or a 2-hydroxyquinoline.

Conrad_Limpach_Knorr_Synthesis cluster_Conrad_Limpach Conrad-Limpach (Low Temp) cluster_Knorr Knorr (High Temp) Aniline_CL Aniline Enamine_Intermediate Enamine Intermediate Aniline_CL->Enamine_Intermediate Beta_Ketoester_CL β-Ketoester Beta_Ketoester_CL->Enamine_Intermediate -H₂O Hydroxyquinoline_4 4-Hydroxyquinoline Enamine_Intermediate->Hydroxyquinoline_4 Heat, Cyclization -ROH Aniline_K Aniline Anilide_Intermediate Anilide Intermediate Aniline_K->Anilide_Intermediate Beta_Ketoester_K β-Ketoester Beta_Ketoester_K->Anilide_Intermediate -ROH Hydroxyquinoline_2 2-Hydroxyquinoline Anilide_Intermediate->Hydroxyquinoline_2 H⁺, Cyclization -H₂O Friedlander_Synthesis cluster_Aldol_First Pathway 1: Aldol First cluster_Schiff_Base_First Pathway 2: Schiff Base First Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base -H₂O Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate -H₂O Quinoline_A Quinoline Unsaturated_Intermediate->Quinoline_A Cyclization -H₂O Cyclized_Adduct Cyclized Adduct Schiff_Base->Cyclized_Adduct Intramolecular Aldol Quinoline_B Quinoline Cyclized_Adduct->Quinoline_B -H₂O

References

Safety Operating Guide

Proper Disposal of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling. While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) and follow safe handling procedures in a well-ventilated area, preferably within a fume hood.

Summary of Safety Information:

ItemSpecificationSource
Molecular Formula C12H15NO2[2][3]
Molecular Weight 205.25 g/mol [2][3]
Appearance Light yellow liquid[4]
Boiling Point 249 °C / 480.2 °F @ 760 mmHg[4]
Flash Point 100 °C / 212 °F[4]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocol: Disposal Procedure

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Never discharge this chemical into drains or the environment.

Step 1: Personal Protective Equipment (PPE) and Preparation Before beginning the disposal process, ensure you are wearing the following PPE:

  • Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A laboratory coat.

  • Ensure a safety shower and eye wash station are readily accessible.

Step 2: Waste Collection

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and sealable.

Step 3: Spill Management In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[5]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6]

  • Clean the spill area thoroughly with soap and water.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Step 5: Final Disposal

  • Dispose of the hazardous waste through a licensed and approved waste disposal company.[4][5]

  • Provide the disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and regulatory procedures for waste manifest and tracking.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill spill_procedure Follow Spill Management Protocol: 1. Ventilate & Remove Ignition Sources 2. Absorb with Inert Material 3. Collect with Non-Sparking Tools is_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste store_waste Store Container in a Cool, Dry, Well-Ventilated, Secure Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store_waste->contact_ehs transport Arrange for Professional Waste Pickup and Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS No. 4620-34-2). The health hazards of this specific compound have not been fully investigated, warranting a cautious approach and strict adherence to the safety protocols outlined below.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the unknown toxicological properties, robust personal protective equipment and engineering controls are mandatory to minimize exposure.

Control Type Specific Recommendations Rationale
Engineering Controls Handle exclusively in a certified chemical fume hood.To prevent inhalation of vapors, which may be harmful.[1]
Ensure a safety shower and eyewash station are readily accessible.For immediate decontamination in case of accidental contact.[1]
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and eye irritation.[1][2]
Skin Protection Wear chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and potential irritation.[1]
Wear a flame-resistant lab coat and other protective clothing as necessary.To protect against skin exposure and in case of fire.[1][2]
Wear chemical-resistant boots.To protect feet from spills.[1]
Respiratory Protection If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.To protect against inhalation, as the substance is irritating to the respiratory tract.[1][2]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Inventory b Review SDS and Conduct Risk Assessment a->b Pre-handling c Don Personal Protective Equipment b->c Safety First d Work in a Chemical Fume Hood c->d e Weighing and Transfer d->e f Reaction Setup and Monitoring e->f Experimental Phase g Decontaminate Glassware and Equipment f->g h Segregate and Label Waste g->h Post-experiment i Dispose of Waste via Approved Channels h->i cluster_assess Immediate Assessment cluster_response Response Actions cluster_report Reporting and Follow-up start Chemical Exposure or Spill Occurs a Assess Severity (Minor vs. Major) start->a b Alert Others in the Immediate Vicinity a->b c Administer First Aid (if applicable) b->c If Personal Exposure d Contain Spill (if safe to do so) b->d If Spill f Contact Emergency Response Team c->f e Evacuate Area d->e If Major Spill e->f g Document the Incident f->g

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.